Thalidomide-N-C3-O-C4-O-C3-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H31N3O7 |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[4-(3-hydroxypropoxy)butoxy]propylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N3O7/c27-10-4-14-33-12-2-1-11-32-13-3-9-24-16-5-6-17-18(15-16)23(31)26(22(17)30)19-7-8-20(28)25-21(19)29/h5-6,15,19,24,27H,1-4,7-14H2,(H,25,28,29) |
Clave InChI |
KFBVUAMHDAPLDU-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Introduction: A Functionalized Cereblon Ligand for Targeted Protein Degradation
An In-depth Technical Guide on Thalidomide-N-C3-O-C4-O-C3-OH
Disclaimer: The chemical "this compound" is not found in publicly available chemical databases or literature. The following guide is constructed based on a plausible interpretation of its nomenclature as a functionalized thalidomide (B1683933) derivative intended for use as a building block in the development of Proteolysis-Targeting Chimeras (PROTACs). The data and protocols are based on analogous and well-characterized thalidomide derivatives.
The molecule designated as "this compound" represents a derivative of thalidomide featuring a specific linker attached to the nitrogen atom of its phthalimide (B116566) moiety. Based on standard chemical nomenclature, the structure consists of the thalidomide core connected to a 12-atom linker: -[CH2]3-O-[CH2]4-O-[CH2]3-OH. This terminal hydroxyl group (-OH) provides a reactive handle for conjugation to a ligand targeting a specific Protein of Interest (POI), making it a valuable intermediate for the synthesis of heterobifunctional PROTACs.
PROTACs are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] They consist of a ligand for a POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1] The thalidomide component of this molecule serves as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2]
This guide provides an in-depth overview of the core principles, quantitative data from analogous compounds, detailed experimental protocols, and the biological pathways relevant to the application of this thalidomide-based PROTAC building block.
Core Principles: The PROTAC Mechanism of Action
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are known as Immunomodulatory Drugs (IMiDs) or Cereblon E3 Ligase Modulating Drugs (CELMoDs).[3][4] Their mechanism involves binding to CRBN, which alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[3][5]
In the context of a PROTAC, the thalidomide moiety acts as the "E3 ligase handle." By simultaneously binding to CRBN and a POI (via the conjugated ligand), the PROTAC forms a ternary complex (POI-PROTAC-CRBN).[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.[1] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[6]
Quantitative Data Presentation
Direct experimental data for "this compound" is unavailable. The following tables summarize key quantitative data for the parent molecule, thalidomide, and its well-studied analogs, as well as performance data for representative thalidomide-based PROTACs. This information provides a benchmark for the expected performance of PROTACs derived from the title compound.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) or IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [7] |
| Lenalidomide | ~178 nM | Not Specified | [7] |
| Pomalidomide | ~157 nM | Not Specified | [7] |
| (S)-thalidomide | Binds ~10-fold stronger than (R)-enantiomer | Competitive Elution | [7] |
| Succinimide-based Analog (7d) | Ki = 4 µM | FRET Assay | [8] |
Note: Binding affinities can vary based on experimental conditions, protein constructs, and assay methodology.
Table 2: Degradation Performance of Representative Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 (CRBN-based) | Androgen Receptor | VCaP | ~1 | >95 | Clinical Trial Data |
| dBET1 (CRBN-based) | BRD4 | 22Rv1 | 33 | >95 | Published Literature |
| VHL-based PROTAC (Control) | BRD4 | HEK293 | 15 | 95 | [9] |
| Inactive Control (non-binding) | BRD4 | HEK293 | >10,000 | <10 | [9] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation observed.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the title compound, its incorporation into a PROTAC, and the subsequent biological evaluation.
Protocol 1: Hypothetical Synthesis of this compound
This multi-step synthesis involves the preparation of the linker and its subsequent attachment to the thalidomide core.
Step 1a: Synthesis of the Linker Precursor (11-bromo-3,8-dioxaundecan-1-ol)
-
To a solution of 3-bromopropan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 1,4-dibromobutane (B41627) (5.0 eq) in THF and heat the reaction to reflux overnight.
-
Cool the reaction, quench with water, and extract with ethyl acetate (B1210297). The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting intermediate is reacted with 1,3-propanediol (B51772) (5.0 eq) and sodium hydride (1.1 eq) in THF at reflux to yield the alcohol linker.
-
Purify the crude product via flash column chromatography to yield the linker precursor.
Step 1b: Synthesis of N-Hydroxyphthalimide
-
Combine phthalic anhydride (B1165640) and hydroxylamine (B1172632) hydrochloride in a flask with pyridine.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-hydroxyphthalimide.
Step 2: Attachment of Linker to Phthalimide Nitrogen (Mitsunobu Reaction)
-
Dissolve N-hydroxyphthalimide (1.0 eq), the linker precursor from Step 1a (1.1 eq), and triphenylphosphine (B44618) (1.5 eq) in anhydrous THF at 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by flash column chromatography to obtain the N-alkoxyphthalimide intermediate.
Step 3: Formation of the Thalidomide Analog
-
Combine the N-alkoxyphthalimide intermediate (1.0 eq) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.2 eq) in acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour into ice water.
-
Filter the resulting precipitate, wash with water and a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Purify the final product, this compound, by flash column chromatography or recrystallization.
Protocol 2: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of the hydroxyl-terminated linker to a POI ligand that contains a carboxylic acid group.
-
Oxidation of the Terminal Alcohol: Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM). Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-4 hours until the alcohol is converted to the corresponding carboxylic acid. Purify the acid intermediate.
-
Amide Coupling:
-
Dissolve the resulting thalidomide-linker-acid (1.0 eq) and the amine-containing POI ligand (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[10]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.[10]
-
Purify the final PROTAC molecule by preparative HPLC.
-
Protocol 3: Evaluation of Binding Affinity to Cereblon (Surface Plasmon Resonance - SPR)
This biophysical assay measures the real-time binding kinetics of the thalidomide moiety to CRBN.
-
Chip Preparation: Covalently immobilize purified recombinant CRBN protein onto a CM5 sensor chip surface using standard amine coupling chemistry.
-
Binding Measurement:
-
Prepare a series of dilutions of the thalidomide-linker compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the CRBN-functionalized and a reference flow cell at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to record the association phase.
-
-
Dissociation Measurement: After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the compound.
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 4: Assessment of Target Protein Degradation (Western Blot)
This method quantifies the reduction in the level of the target protein in cells treated with the PROTAC.
-
Cell Treatment: Plate a suitable cell line (e.g., HEK293, or a cancer cell line expressing the POI) and allow cells to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Experimental Workflow Diagram
Caption: General experimental workflow for PROTAC development.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. benchchem.com [benchchem.com]
- 3. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Synthesis Protocol for Thalidomide-N-C3-O-C4-O-C3-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, proposed synthetic protocol for the novel thalidomide (B1683933) derivative, Thalidomide-N-C3-O-C4-O-C3-OH. As a compound not readily found in existing literature, this guide outlines a plausible multi-step synthesis based on established and reliable organic chemistry methodologies, including the Williamson ether synthesis and N-alkylation of phthalimides. The protocol is designed for an audience with a strong background in synthetic organic chemistry.
Proposed Synthetic Pathway Overview
The synthesis of the target molecule, 2-(2,6-dioxopiperidin-3-yl)-4-((3-(4-(3-hydroxypropoxy)butoxy)propyl)oxy)isoindoline-1,3-dione, is approached in two main stages:
-
Synthesis of the Linker: A di-ether linker with a terminal hydroxyl group and a terminal bromine, 3-(4-(3-bromopropoxy)butoxy)propan-1-ol, is synthesized.
-
Coupling to Thalidomide: The synthesized linker is then coupled to the thalidomide core via N-alkylation of the phthalimide (B116566) nitrogen.
Below is a graphical representation of the proposed synthetic workflow.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of the Linker: 3-(4-(3-bromopropoxy)butoxy)propan-1-ol
This multi-step process involves the sequential Williamson ether synthesis to construct the di-ether backbone, followed by manipulation of the terminal functional groups.
Step 1a: Synthesis of 4-(3-bromopropoxy)butan-1-ol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,4-Butanediol | 90.12 | 27.04 g | 0.30 | 3.0 |
| Sodium Hydride (60% in oil) | 40.00 | 4.00 g | 0.10 | 1.0 |
| 1,3-Dibromopropane (B121459) | 201.86 | 20.19 g | 0.10 | 1.0 |
| Tetrahydrofuran (THF) | - | 200 mL | - | - |
Methodology:
-
To a stirred solution of 1,4-butanediol in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,3-dibromopropane in THF dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-(3-bromopropoxy)butan-1-ol.
Step 1b: Synthesis of 3-(4-(3-bromopropoxy)butoxy)propan-1-ol (Linker-Br)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-(3-bromopropoxy)butan-1-ol | 211.09 | 21.11 g | 0.10 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 | 4.40 g | 0.11 | 1.1 |
| 1-bromo-3-chloropropane (B140262) | 157.44 | 17.32 g | 0.11 | 1.1 |
| Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Sodium Iodide (catalytic) | 149.89 | 1.50 g | 0.01 | 0.1 |
Methodology:
-
Dissolve 4-(3-bromopropoxy)butan-1-ol in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.
-
Add sodium hydride portion-wise and stir for 1 hour at room temperature.
-
Add catalytic sodium iodide, followed by the dropwise addition of 1-bromo-3-chloropropane. The use of 1-bromo-3-chloropropane allows for selective reaction at the more reactive bromide, leaving a chloride for later conversion if needed, or in this case, direct use of a slight excess to drive the reaction. A more direct but potentially less selective route would use 1,3-dibromopropane again.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool to room temperature and quench with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate the desired linker, 3-(4-(3-bromopropoxy)butoxy)propan-1-ol. A key challenge is the separation of the desired mono-alkylation product from di-alkylation and unreacted starting material. A large excess of the diol can favor mono-alkylation. An alternative approach involves protecting one hydroxyl of a diol, performing the ether synthesis, and then deprotecting.
Alternative Linker Synthesis Strategy:
A more controlled, albeit longer, route involves protection/deprotection steps to avoid statistical mixtures.
-
Mono-protect 1,4-butanediol with a suitable protecting group (e.g., TBDMS).
-
React the free hydroxyl with 3-bromopropanol (pre-protected, e.g., as a THP ether).
-
Deprotect the butanediol-derived hydroxyl.
-
React this newly freed hydroxyl with another molecule of protected 3-bromopropanol.
-
Deprotect both ends to yield the diol linker.
-
Selectively mono-brominate one of the terminal hydroxyls.
Step 2: N-Alkylation of Thalidomide
Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Thalidomide | 258.23 | 2.58 g | 0.01 | 1.0 |
| 3-(4-(3-bromopropoxy)butoxy)propan-1-ol | 283.21 | 3.12 g | 0.011 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 0.015 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
Methodology:
-
To a solution of thalidomide in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of the linker, 3-(4-(3-bromopropoxy)butoxy)propan-1-ol, in DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.
Summary of Intermediates and Final Product
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Expected Physical State |
| 4-(3-bromopropoxy)butan-1-ol | C₇H₁₅BrO₂ | 211.09 | Colorless oil |
| 3-(4-(3-bromopropoxy)butoxy)propan-1-ol | C₁₀H₂₁BrO₃ | 283.21 | Colorless to pale yellow oil |
| This compound | C₂₃H₃₀N₂O₇ | 462.50 | White to off-white solid |
Note: Yields are highly dependent on reaction conditions and purification efficiency. For analogous N-alkylation of phthalimides, yields can range from 40% to 80%. Yields for the multi-step linker synthesis will vary at each stage.
Signaling Pathways and Biological Context
As this compound is a novel, uncharacterized molecule, there is no established data on its interaction with specific signaling pathways. However, based on its thalidomide core, it is hypothesized to interact with the Cereblon (CRBN) E3 ubiquitin ligase complex. The linker and terminal hydroxyl group are typical modifications used in the development of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, the thalidomide moiety would bind to CRBN, and a ligand attached to the other end of the linker would bind to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The logical relationship for its hypothesized mechanism of action as a PROTAC component is illustrated below.
Figure 2: Hypothesized PROTAC mechanism involving a thalidomide derivative.
The Role of Thalidomide-N-C3-O-C4-O-C3-OH in the Development of Targeted Protein Degraders for Aster-A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-N-C3-O-C4-O-C3-OH is a key chemical entity employed in the innovative field of targeted protein degradation (TPD). Specifically, it serves as a pre-fabricated building block, incorporating a thalidomide-based E3 ligase ligand connected to a flexible linker terminating in a hydroxyl group. This structure is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to selectively eliminate disease-causing proteins from within the cell. This guide provides a detailed overview of the use of this compound in the research and development of PROTACs targeting the sterol transport protein Aster-A, a protein implicated in cholesterol homeostasis.
Core Concept: Proteolysis Targeting Chimeras (PROTACs)
PROTACs represent a paradigm shift in pharmacology, moving from protein inhibition to induced protein degradation. These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to tag the POI for destruction.
Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are well-established ligands for the Cereblon (CRBN) E3 ligase. This compound leverages this by providing a ready-to-use thalidomide moiety attached to a linker, streamlining the synthesis of CRBN-recruiting PROTACs.
Application in Aster-A Degradation
Recent research has focused on the development of PROTACs to degrade Aster-A, a sterol transport protein. A notable study in this area is "Fluorescent probes and degraders of the sterol transport protein Aster-A" by Nianzhe He and colleagues, published in Bioorganic and Medicinal Chemistry in 2024. In this work, researchers synthesized a series of PROTACs based on a known Aster-A inhibitor, autogramin-2. This compound is a critical reagent in the synthesis of these novel degraders.
The general synthetic strategy involves coupling the terminal hydroxyl group of this compound with a suitable derivative of the Aster-A inhibitor. This modular approach allows for the rapid generation of a library of PROTACs with varying linker compositions and attachment points, facilitating the optimization of a degrader with desirable pharmacological properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for the most promising Aster-A degrader, designated as NGF3 , as reported in the aforementioned study. It is important to note that detailed quantitative data is often presented within the full text and supplementary materials of the primary research article.
| Parameter | Value | Description |
| Binary Affinity to Aster-A | Maintained | The PROTACs, including NGF3, retained strong binding to the target protein, Aster-A. Specific binding constants (e.g., Kd values) would be available in the full publication. |
| Aster-A Degradation | Promising | The compound NGF3 demonstrated significant degradation of the Aster-A protein in cellular assays. Quantitative metrics such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are crucial for characterizing degrader efficacy and would be detailed in the primary research. |
| Fluorescent Properties | Enhanced upon Binding | A noteworthy finding was that the pomalidomide-based PROTACs, including NGF3, exhibited intrinsic fluorescence that was enhanced upon binding to Aster-A, enabling their use as fluorescent probes. |
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility and advancement of scientific research. The following sections outline the general methodologies employed in the synthesis and evaluation of Aster-A PROTACs incorporating this compound. For precise, step-by-step instructions, readers are directed to the materials and methods section of the primary research article by He et al. (2024).
Synthesis of Aster-A PROTACs
The synthesis of the Aster-A PROTAC, NGF3, involves a convergent chemical synthesis approach.
-
Preparation of the Aster-A Ligand: A suitable derivative of the Aster-A inhibitor, autogramin-2, is functionalized with a reactive group (e.g., a carboxylic acid or an alkyl halide) to enable conjugation to the linker.
-
Linker Conjugation: The functionalized Aster-A ligand is then chemically coupled to the terminal hydroxyl group of this compound. This is typically achieved through standard esterification or etherification reactions.
-
Purification and Characterization: The final PROTAC molecule is purified using techniques such as flash chromatography or high-performance liquid chromatography (HPLC). The structure and purity of the compound are confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Cellular Assays for Protein Degradation
The efficacy of the synthesized PROTACs in degrading Aster-A is assessed using cellular assays.
-
Cell Culture: A suitable human cell line that endogenously expresses Aster-A is cultured under standard conditions.
-
PROTAC Treatment: The cells are treated with varying concentrations of the PROTACs (e.g., NGF3) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed to release the cellular proteins.
-
Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with specific antibodies against Aster-A and a loading control protein (e.g., GAPDH or β-actin). The protein bands are visualized and quantified to determine the extent of Aster-A degradation.
Visualizations
Signaling Pathway of PROTAC-Mediated Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, such as NGF3, in inducing the degradation of the target protein, Aster-A.
Caption: Mechanism of PROTAC-induced degradation of Aster-A.
Experimental Workflow for PROTAC Evaluation
The logical flow of experiments to synthesize and validate a novel PROTAC is depicted in the diagram below.
Caption: Experimental workflow for Aster-A PROTAC development.
Conclusion
This compound is a valuable chemical tool that facilitates the synthesis of PROTACs for targeted protein degradation. Its application in the development of degraders for the sterol transport protein Aster-A highlights the modularity and efficiency of modern drug discovery approaches. The resulting PROTACs, such as NGF3, not only serve as potent degraders but also as innovative fluorescent probes to study the biology of their target proteins. Further research building upon these findings will likely lead to the development of novel therapeutics for diseases associated with aberrant cholesterol metabolism. For a comprehensive understanding of the experimental details and data, consulting the primary research publication is highly recommended.
Binding Affinity of Thalidomide Analogs to Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, often referred to as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery, particularly in the fields of oncology and immunology. Their therapeutic effects are primarily mediated through their binding to the E3 ubiquitin ligase Cereblon (CRBN). This interaction is a critical initiating event that leads to the recruitment of "neosubstrate" proteins to the CRL4-CRBN E3 ubiquitin ligase complex, resulting in their ubiquitination and subsequent degradation by the proteasome. Understanding the binding affinity and the molecular interactions between thalidomide derivatives and CRBN is paramount for the rational design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where CRBN is often utilized as the E3 ligase-recruiting moiety.
This technical guide provides an in-depth overview of the binding affinity of thalidomide and its key analogs to Cereblon. It includes a compilation of quantitative binding data, detailed experimental protocols for measuring binding affinity, and visualizations of the key molecular interactions and experimental workflows. While the specific molecule "Thalidomide-N-C3-O-C4-O-C3-OH" is not found in the reviewed literature, this guide focuses on the core principles of thalidomide-CRBN interactions, using well-characterized analogs as exemplars.
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its derivatives to CRBN has been determined using a variety of biophysical and biochemical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this interaction. The following table summarizes reported binding constants for key thalidomide analogs. It is important to note that affinity values can vary depending on the specific experimental conditions, the protein constructs used (e.g., full-length CRBN vs. the thalidomide-binding domain), and the assay methodology.
| Compound | Assay Type | Binding Constant | Source |
| Thalidomide | - | Kd: ~250 nM | [1][2] |
| (S)-Thalidomide | Isothermal Titration Calorimetry (ITC) | ~10-fold stronger binding than (R)-enantiomer | [3] |
| Lenalidomide | Competitive Binding | IC50: ~2 µM | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 19 µM (for CRBN-TBD) | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 0.6 µM (for CRBN:DDB1) | [1] |
| Pomalidomide | - | Ki: 156.60 nM | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | |
| Pomalidomide | Competitive Binding | IC50: ~2 µM | [1] |
| Iberdomide (CC-220) | - | Higher affinity than Pomalidomide | [4] |
Experimental Protocols
Several biophysical techniques are routinely employed to quantify the interaction between small molecules and proteins. The following sections detail the methodologies for three common assays used to determine the binding affinity of thalidomide analogs to Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[1] This method allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[1][4]
Methodology:
-
Sample Preparation:
-
A solution of purified Cereblon (often in complex with DDB1) is placed in the sample cell of the calorimeter (typically at a concentration of 10-50 µM).[4]
-
A solution of the thalidomide analog is loaded into the injection syringe at a concentration 10-20 times that of the protein (e.g., 100-500 µM).[4][5]
-
Both the protein and ligand solutions should be in an identical buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[6]
-
-
Titration:
-
Heat Measurement:
-
The heat released or absorbed upon each injection is measured by the instrument.[1]
-
-
Control Experiment:
-
A control titration is performed by injecting the ligand solution into the buffer alone to measure the heat of dilution. This value is subsequently subtracted from the experimental data.[5]
-
-
Data Analysis:
-
The raw heat flow peaks are integrated to determine the heat change per injection.[5]
-
The corrected heat change is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[7][8]
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Binding Analysis:
-
A series of concentrations of the thalidomide analog are prepared in a suitable running buffer.[6][7]
-
The different concentrations of the analyte (thalidomide analog) are injected over the sensor surface for a defined association time.[7]
-
This is followed by a flow of running buffer for a defined dissociation time.[7]
-
-
Data Analysis:
-
The binding response is monitored in real-time and recorded as a sensorgram.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
TR-FRET is a robust, high-throughput method for measuring biomolecular interactions in a competitive format.[7]
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
Prepare a serial dilution of the test compound.[5]
-
In a microplate (e.g., 384-well), add the tagged CRBN protein, the Tb-labeled antibody, and the fluorescent tracer.[5]
-
Add the diluted test compound to the wells.
-
Include controls for high FRET (no competitor) and low FRET (a saturating concentration of a known unlabeled binder).[5]
-
-
Data Acquisition and Analysis:
-
Incubate the plate to allow the binding to reach equilibrium.[7]
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[7]
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).[7]
-
Plot the HTRF ratio against the concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]
-
Visualizations
Signaling Pathway and Molecular Interactions
The binding of a thalidomide analog to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates like Ikaros and Aiolos.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
A Technical Guide to the Physicochemical Properties of Thalidomide-N-C3-O-C4-O-C3-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the physical and chemical properties of Thalidomide-N-C3-O-C4-O-C3-OH, a derivative of thalidomide (B1683933) designed for applications in targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs). Direct experimental data for this specific molecule is not publicly available; therefore, this document establishes a baseline by providing comprehensive data for the parent compound, thalidomide. It further analyzes the predictable effects of the N-linked polyether side chain on key physicochemical parameters based on studies of similar N-alkyl analogs. Standardized experimental protocols for determining these properties are detailed, and the core biological mechanism—the interaction between the thalidomide moiety and the Cereblon (CRBN) E3 ubiquitin ligase complex—is illustrated.
Introduction to this compound
This compound is a functionalized derivative of thalidomide. The nomenclature specifies a linker, -CH₂(CH₂)₂-O-(CH₂)₄-O-(CH₂)₃-OH, attached to the nitrogen atom of the phthalimide (B116566) group. This structure is characteristic of a building block used in the synthesis of PROTACs. In this context, the thalidomide moiety serves as the E3 ligase-binding ligand, while the terminal hydroxyl group (-OH) provides a reactive handle for conjugation to a ligand targeting a specific protein of interest.
The primary function of the thalidomide core is to recruit the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1][2] By inducing proximity between the target protein and the E3 ligase, a PROTAC molecule facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The physicochemical properties of the linker and the overall molecule are critical for the efficacy, cell permeability, and pharmacokinetic profile of the resulting degrader.
Physicochemical Properties
No specific experimental data for this compound are available in peer-reviewed literature. The data presented below pertains to the parent compound, (±)-Thalidomide, which serves as a crucial reference point.
Properties of (±)-Thalidomide
The following tables summarize the key physical and chemical properties of racemic thalidomide.
Table 1: Physical Properties of (±)-Thalidomide
| Property | Value | References |
| Appearance | White crystalline powder or needles | [3][4] |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [5] |
| Molecular Weight | 258.23 g/mol | [5] |
| Melting Point | 269-271 °C (516-520 °F) | [3][6][7][8] |
| Water Solubility | < 0.1 g/100 mL at 22 °C; approx. 45-60 mg/L at 25 °C | [4][9] |
| Organic Solvent Solubility | Sparingly soluble in methanol, ethanol, acetone. Very soluble in DMSO, DMF, pyridine. | [9][10] |
Table 2: Chemical Properties of (±)-Thalidomide
| Property | Value | References |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | [9] |
| CAS Number | 50-35-1 | [5] |
| pKa (Strongest Acidic) | 11.59 (Predicted: 10.70 - 11.59) | [11][12] |
| logP (Octanol/Water) | 0.33 - 0.42 | [9][12] |
| Polar Surface Area | 83.55 Ų | [12] |
Predicted Impact of the N-C3-O-C4-O-C3-OH Linker
The addition of the long, flexible, and hydrophilic linker to the phthalimide nitrogen is expected to significantly alter the physicochemical properties relative to the parent thalidomide molecule. Studies on N-alkyl analogs of thalidomide provide a strong basis for these predictions.[13][14]
-
Melting Point: N-alkylation of thalidomide dramatically destabilizes the crystal lattice, leading to a significant decrease in the melting point. Adding even a single methyl group can lower the melting point by over 100 °C.[13][14] It is therefore highly probable that this compound is a low-melting solid or potentially an oil at room temperature.
-
Solubility: The linker contains two ether groups and a terminal alcohol group, which can act as hydrogen bond acceptors and a donor, respectively. However, it also incorporates a total of ten carbon atoms, substantially increasing the molecule's lipophilicity. While short N-alkyl chains can increase aqueous solubility, longer chains cause it to decrease exponentially.[13][14] The large alkyl component of this linker likely results in lower aqueous solubility compared to thalidomide. Conversely, solubility in nonpolar organic solvents is expected to increase.[13]
-
Lipophilicity (logP): The log partition coefficient (logP) has been shown to increase linearly with the length of the N-alkyl chain on thalidomide.[13][14] The C10 linker of this compound will make the molecule significantly more lipophilic than the parent compound.
Core Biological Signaling Pathway
The biological activity of thalidomide and its derivatives is mediated through their binding to Cereblon (CRBN). CRBN functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex, which also includes Cullin-4, DDB1, and RBX1.[1][15] Binding of a thalidomide-based molecule acts as a "molecular glue," altering the substrate specificity of CRBN, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins.[2][15]
Experimental Protocols & Workflows
The following sections detail standard methodologies for determining the key physicochemical properties of small molecules like this compound.
Melting Point Determination (Capillary Method)
This method determines the temperature range over which a solid compound transitions to a liquid. Pure crystalline compounds exhibit a sharp melting point range (0.5-1.0 °C), while impurities typically depress the melting point and broaden the range.[16][17]
Methodology:
-
Sample Preparation: The solid sample must be completely dry and finely powdered. A small amount is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[17][18]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[16][18]
-
Heating: The sample is heated at a slow, constant rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[16]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1 - T2.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound by measuring pH changes upon the addition of a titrant (acid or base).[19][20]
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.001 M) in a suitable solvent (e.g., water or a water/co-solvent mixture). Maintain a constant ionic strength with an inert salt like KCl (e.g., 0.15 M). Purge the solution with nitrogen to remove dissolved CO₂.[19][21]
-
Titration: Place the sample solution in a jacketed vessel at a constant temperature. Immerse the pH electrode. Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound).[21]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve. The analysis is often performed using software that calculates the inflection points of the first derivative of the curve.[20]
-
Replication: Perform the titration at least in triplicate to ensure reproducibility.[19]
logP Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH).[22][23] It directly measures the equilibrium distribution of a compound between two immiscible phases.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) and the aqueous buffer with n-octanol by mixing them vigorously and allowing the layers to separate.[24][25]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vessel containing known volumes of the pre-saturated n-octanol and buffer phases.[26]
-
Equilibration: Vigorously shake or agitate the vessel for a sufficient time (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium.[25][26]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[25]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: Calculate logP (or logD) using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[23]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. THALIDOMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Thalidomide CAS#: 50-35-1 [m.chemicalbook.com]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. chemigran.com [chemigran.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. (-)-THALIDOMIDE CAS#: 841-67-8 [m.chemicalbook.com]
- 9. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Human Metabolome Database: Showing metabocard for Thalidomide (HMDB0015175) [hmdb.ca]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. thinksrs.com [thinksrs.com]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. LogP / LogD shake-flask method [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 26. enamine.net [enamine.net]
An In-depth Technical Guide to Thalidomide-Based E3 Ligase Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thalidomide-based ligands for the Cereblon (CRBN) E3 ubiquitin ligase, with a focus on the structural class represented by "Thalidomide-N-C3-O-C4-O-C3-OH". This specific molecule is a functionalized ligand designed for incorporation into Proteolysis Targeting Chimeras (PROTACs)[1]. As detailed public data on this exact structure is limited, this guide will focus on the core principles, synthesis, and evaluation methods using closely related and well-documented analogs, such as those featuring ether or polyethylene (B3416737) glycol (PEG) linkers with terminal hydroxyl groups. These analogs share the same fundamental role: engaging the CRBN E3 ligase and providing a chemical handle for conjugation to a target-protein binder.
Introduction to PROTAC Technology and Cereblon
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality. They function by inducing the selective degradation of target proteins through the cell's own ubiquitin-proteasome system[2]. A PROTAC consists of three components: a "warhead" that binds a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two[3].
By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex[4][5]. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically[2][3].
Cereblon (CRBN) is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^)[6][7]. It is a widely used E3 ligase in PROTAC design due to the availability of well-characterized, potent small molecule ligands derived from thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), such as lenalidomide (B1683929) and pomalidomide[6][].
The E3 Ligase Ligand: Core Structure and Function
The molecule "this compound" contains the essential features of a CRBN-recruiting ligand-linker conjugate:
-
Thalidomide Core: The glutarimide (B196013) moiety of thalidomide is responsible for docking into a hydrophobic tri-tryptophan pocket on the surface of CRBN, anchoring the PROTAC to the E3 ligase machinery[9].
-
Linker (-N-C3-O-C4-O-C3-OH): The linker physically separates the thalidomide core from the warhead. Its length, composition, and attachment point are critical variables that influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency[10][11]. The ether-based composition of this specific linker enhances hydrophilicity and provides conformational flexibility.
-
Terminal Hydroxyl (-OH): The terminal alcohol group is a versatile chemical handle. It allows for straightforward conjugation to the warhead or further modification of the linker using a variety of chemical reactions, such as etherification or esterification[4][12].
Quantitative Performance Data
Quantitative data is essential for evaluating and comparing the performance of E3 ligase ligands and the resulting PROTACs. The following tables summarize representative data for thalidomide-based ligands and degraders.
Table 1: Binding Affinity of IMiD Ligands to Cereblon (CRBN)
The binding affinity of the ligand for CRBN is a critical first step in forming a productive ternary complex. While the affinity of the specific "this compound" is not publicly available, it is expected to be comparable to that of thalidomide itself, as the core binding motif remains unchanged[9].
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [13] |
| Lenalidomide | ~178 nM | Not Specified | [9][13] |
| Pomalidomide | ~157 nM | Not Specified | [9][13] |
| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution | [9][14] |
Note: Affinity values can vary based on the specific assay conditions and constructs used.
Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs
The efficacy of a PROTAC is measured by its ability to degrade the target protein, typically quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Representative BRD4 PROTAC | BRD4 | Thalidomide-PEG | HeLa | 15 | >95 | [15] |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | <1 | >95 | [16] |
Note: Data is compiled from different studies and is for illustrative purposes. Experimental conditions may vary.
Key Experimental Protocols
Protocol 1: Synthesis of a Hydroxy-Terminated Thalidomide-Ether Ligand
This protocol describes a general Williamson ether synthesis for coupling a hydroxylated linker to a thalidomide core, adapted from the synthesis of Thalidomide-O-PEG3-alcohol[4][17]. This can be modified for N-alkylation by starting with thalidomide instead of hydroxy-thalidomide.
Materials:
-
4-Hydroxythalidomide (for O-alkylation) or Thalidomide (for N-alkylation)
-
A suitable diol linker with a leaving group (e.g., tosylate or halide) on one end (e.g., 2-(2-(2-chloroethoxy)ethoxy)ethanol)
-
Potassium carbonate (K₂CO₃) or a similar base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc), Brine, Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add the chloro- or tosyl-activated linker (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to yield the final hydroxy-terminated thalidomide ligand as a solid[17].
-
Confirm structure and purity using NMR, MS, and HPLC[17].
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This is the most common method for quantifying the degradation of a target protein[2].
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a set time (e.g., 16-24 hours)[2][10].
-
Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant[18].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[2].
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes[18].
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins via electrophoresis and transfer them to a PVDF membrane[2].
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to generate a dose-response curve and determine DC₅₀ and Dₘₐₓ values[2].
Protocol 3: Fluorescence Polarization (FP) Assay for CRBN Binding
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., a thalidomide-linker) for CRBN[19][20].
Principle: A fluorescently-labeled tracer molecule that binds CRBN will tumble slowly in solution, emitting highly polarized light. When a non-labeled competitor compound displaces the tracer, the small, fast-tumbling tracer emits depolarized light. The degree of polarization is therefore inversely proportional to the amount of competitor binding.
Materials:
-
Recombinant human CRBN protein (often as a complex with DDB1)
-
A fluorescently-labeled tracer (e.g., a FAM-labeled thalidomide analog)
-
Test compound (the thalidomide-linker)
-
Assay buffer
-
Microplates (e.g., black, 384-well)
-
A plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer containing DMSO. Prepare a solution of CRBN protein and the fluorescent tracer at fixed concentrations (the tracer concentration should be below its Kd for CRBN).
-
Assay Setup: In a microplate, add the CRBN/tracer mixture to wells containing the serially diluted test compound or control. Include wells with tracer only (for minimum polarization) and wells with tracer + CRBN (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the FP signal against the logarithm of the test compound concentration. Fit the resulting sigmoidal curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value. The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kd of the tracer is known.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in PROTAC development and action is crucial for understanding. The following diagrams, rendered in DOT language, illustrate key logical and experimental flows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. tandfonline.com [tandfonline.com]
A Technical Guide to Linker Design for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Among the various E3 ligases, Cereblon (CRBN) has been extensively utilized, with thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) serving as potent CRBN ligands.[2][3]
While the selection of the POI ligand and the E3 ligase ligand dictates the target specificity, the linker is far from a passive component.[1] It plays a critical role in modulating the physicochemical properties of the PROTAC, influencing its efficacy, selectivity, and pharmacokinetic profile.[2][4] The linker's composition, length, and attachment points are key determinants in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][] This technical guide provides an in-depth exploration of linker design for thalidomide-based PROTACs, summarizing key quantitative data, detailing experimental protocols, and visualizing essential biological and experimental workflows.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[6][7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[1]
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Role of Thalidomide Derivatives in Targeted Protein Degradation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serendipitous rediscovery of thalidomide (B1683933) and the subsequent elucidation of its mechanism of action have catalyzed a paradigm shift in drug discovery, giving rise to the field of targeted protein degradation (TPD). Thalidomide and its derivatives, including lenalidomide (B1683929) and pomalidomide (B1683931), function as "molecular glues," redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These compounds bind to the substrate receptor Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^, thereby inducing the degradation of non-native "neosubstrates." This technical guide provides an in-depth exploration of the core principles of thalidomide-mediated protein degradation, detailing the underlying molecular mechanisms, key experimental methodologies, and the evolution of these molecules into powerful therapeutic modalities and research tools, such as Proteolysis Targeting Chimeras (PROTACs).
The Molecular Mechanism of Thalidomide Derivatives
Thalidomide and its analogs exert their effects by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] The core mechanism involves the binding of the glutarimide (B196013) moiety of the drug to a specific pocket on CRBN.[2] This binding event allosterically modulates the substrate-binding surface of CRBN, creating a novel interface for the recruitment of proteins that are not endogenous substrates of this E3 ligase.[3] These recruited proteins, termed neosubstrates, are then polyubiquitinated by the CRL4^CRBN^ complex, marking them for degradation by the 26S proteasome.[4]
The specificity of neosubstrate degradation is determined by the chemical structure of the thalidomide derivative.[5] For instance, the anti-myeloma effects of lenalidomide and pomalidomide are largely attributed to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] Conversely, the teratogenic effects of thalidomide have been linked to the degradation of other neosubstrates, such as SALL4.[8]
Signaling Pathway of CRBN-Mediated Protein Degradation
Caption: CRBN Signaling Pathway with a Thalidomide Derivative.
Quantitative Data on Thalidomide Derivatives
The efficacy of thalidomide derivatives is underpinned by their binding affinity to CRBN and their efficiency in inducing the degradation of specific neosubstrates. This section presents key quantitative data for thalidomide and its clinically significant analogs.
Binding Affinity to Cereblon
The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein, with lower values indicating a stronger interaction.
| Compound | Dissociation Constant (Kd) to CRBN | Assay Method | Reference(s) |
| Thalidomide | ~250 nM | Competitive Titration | [9] |
| (S)-Thalidomide | ~6-10 fold stronger than (R)-enantiomer | Competitive Elution Assay | [10] |
| Lenalidomide | ~178 nM | Competitive Titration | [2][9] |
| Pomalidomide | ~157 nM | Competitive Titration | [2][9] |
Neosubstrate Degradation Potency
The degradation efficiency of a compound is often characterized by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).
| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference(s) |
| Lenalidomide | Aiolos (IKZF3) | T-cells | ~10 µM (time-dependent) | >80% at 24h | [7] |
| Lenalidomide | Ikaros (IKZF1) | T-cells | ~10 µM (time-dependent) | >80% at 24h | [7] |
| Pomalidomide | Aiolos (IKZF3) | T-cells | ~1 µM (time-dependent) | >90% at 24h | [7] |
| Pomalidomide | Ikaros (IKZF1) | T-cells | ~1 µM (time-dependent) | >90% at 24h | [7] |
Note: DC50 and Dmax values are highly dependent on the experimental conditions, including cell line, treatment duration, and the specific assay used.
Experimental Protocols
The characterization of thalidomide derivatives and other protein degraders relies on a suite of robust biochemical and cellular assays. This section provides detailed methodologies for key experiments.
CRBN Binding Assays
Principle: This competitive assay measures the binding of a test compound to CRBN by detecting the disruption of FRET between a terbium-labeled anti-tag antibody bound to tagged CRBN and a fluorescently labeled thalidomide tracer.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA.
-
Prepare a serial dilution of the test compound.
-
Dilute Tag1-CRBN complex, terbium-labeled anti-Tag1 antibody, and fluorescently labeled thalidomide in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the diluted test compound or DMSO control to the wells.
-
Add 4 µL of diluted Tag1-CRBN complex.
-
Add 4 µL of diluted fluorescently labeled thalidomide.
-
Add 10 µL of a pre-mixed solution of terbium-labeled anti-Tag1 antibody.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence at 620 nm (terbium emission) and 665 nm (FRET signal) with an excitation wavelength of 340 nm using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Plot the HTRF ratio against the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Principle: SPR measures the real-time binding of an analyte (thalidomide derivative) to a ligand (CRBN) immobilized on a sensor chip by detecting changes in the refractive index at the surface.
Methodology:
-
Chip Preparation:
-
Immobilize recombinant CRBN (or its thalidomide-binding domain) onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the thalidomide derivative in running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
-
Data Analysis:
-
Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protein Degradation Assays
Principle: This technique is used to detect and quantify the levels of a specific protein in a cell lysate.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the thalidomide derivative at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Principle: This unbiased approach allows for the global identification and quantification of changes in protein abundance across the entire proteome following treatment with a degrader.
Methodology (Tandem Mass Tag - TMT):
-
Sample Preparation:
-
Culture and treat cells with the degrader and vehicle control as described for Western blotting.
-
Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from different conditions with isobaric TMT reagents.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using liquid chromatography (LC).
-
Analyze the fractions by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different samples using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.
-
Thalidomide Derivatives in PROTACs
The discovery that thalidomide and its analogs recruit CRBN has been instrumental in the development of PROTACs. In this technology, a thalidomide derivative serves as the E3 ligase-recruiting ligand, which is connected via a chemical linker to a ligand that binds to a protein of interest (POI). This heterobifunctional molecule forms a ternary complex between the POI and CRBN, leading to the ubiquitination and degradation of the POI.[1]
General Workflow for Thalidomide-Based PROTAC Development
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Phoenix Molecule: A Technical Guide to the Discovery and Development of Thalidomide Analogs for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of previously "undruggable" proteins. At the heart of many successful PROTACs lies a derivative of a notorious molecule: thalidomide (B1683933). This technical guide provides an in-depth exploration of the discovery and development of thalidomide and its analogs as E3 ligase-recruiting moieties for PROTACs. We will delve into the molecular mechanism of action, structure-activity relationships, key quantitative metrics for efficacy, and detailed experimental protocols for the synthesis and evaluation of these powerful protein degraders. This document serves as a comprehensive resource for researchers and drug development professionals navigating the burgeoning field of targeted protein degradation.
Introduction: From Tragedy to Therapeutic Triumph
The story of thalidomide is one of the most compelling in medicinal chemistry. Initially marketed in the 1950s as a safe sedative, its devastating teratogenic effects led to its withdrawal and a paradigm shift in drug regulation.[1] Decades later, thalidomide was repurposed for the treatment of erythema nodosum leprosum and multiple myeloma, although its mechanism of action remained elusive.[2][3] The pivotal breakthrough came in 2010 with the identification of Cereblon (CRBN) as the direct cellular target of thalidomide.[4]
CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), a key component of the cell's protein degradation machinery.[2][5] It was discovered that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates" like the transcription factors IKZF1 and IKZF3.[2][6] This discovery not only unraveled the mystery of thalidomide's therapeutic and teratogenic effects but also provided a powerful chemical tool to co-opt the CRBN E3 ligase for a new therapeutic strategy: targeted protein degradation with PROTACs.[2][4]
Thalidomide and its analogs have become mainstays in PROTAC design due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[1][2] This guide will provide a comprehensive technical overview of the core aspects of developing thalidomide-based PROTACs.
Mechanism of Action: A Tripartite Alliance for Degradation
Thalidomide-based PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the CRBN E3 ligase (a thalidomide analog), and a linker that connects the two.[2][7] The mechanism of action is a catalytic cycle that leads to the selective degradation of the POI.[7]
The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex, bringing them into close proximity.[7]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.[7]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that unfolds and proteolytically cleaves the POI into small peptides.[2]
-
Recycling of Components: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules.[7]
This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, as a single PROTAC molecule can mediate the destruction of multiple target proteins.[8]
Thalidomide Analogs as CRBN Ligands: Structure-Activity Relationship
The efficacy of a thalidomide-based PROTAC is critically dependent on the binding affinity of its thalidomide analog moiety to CRBN. The core structural motif for CRBN binding is the glutarimide (B196013) ring, which fits into a hydrophobic tri-tryptophan pocket in CRBN.[2] The phthalimide (B116566) ring can be modified to alter binding affinity and, importantly, to modulate the recruitment of endogenous neosubstrates, which can lead to off-target effects.[5][9]
Key thalidomide analogs used in PROTAC development include:
-
Thalidomide: The parent compound, often used as a benchmark. The (S)-enantiomer exhibits approximately 10-fold stronger binding to CRBN than the (R)-enantiomer.[10]
-
Lenalidomide: An analog with an amino group on the phthalimide ring, which generally shows stronger binding to CRBN than thalidomide.[2]
-
Pomalidomide: Another analog with an amino group and a carbonyl group on the phthalimide ring, often exhibiting the highest binding affinity among the three.[2]
The point of attachment for the linker is crucial. Modification at the C4 or C5 position of the phthalimide ring is common, as this region of the molecule extends out of the primary binding pocket and allows for the connection of the linker without significantly disrupting CRBN binding.[1] Furthermore, modifications at these positions can be used to sterically hinder the binding of neosubstrates, thereby improving the selectivity of the PROTAC.[11]
Quantitative Data for PROTAC Evaluation
The development of effective PROTACs relies on the careful measurement of several key parameters. These include the binding affinity of the thalidomide analog to CRBN, the degradation efficiency of the PROTAC (DC50 and Dmax), and its pharmacokinetic properties.
Binding Affinity to Cereblon
The binding affinity of the thalidomide analog to CRBN is a critical determinant of PROTAC efficacy. Higher affinity generally leads to more efficient recruitment of the E3 ligase.
| Compound | Assay Method | Dissociation Constant (Kd) / IC50 | Reference |
| Thalidomide | Not Specified | ~250 nM (Kd) | [2] |
| (S)-thalidomide | Competitive Elution | ~10-fold stronger than (R)-enantiomer | [2] |
| Lenalidomide | Not Specified | ~178 nM (Kd) | [2] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 19 µM (KD for CRBN-TBD) | [12] |
| Pomalidomide | Not Specified | ~157 nM (Kd) | [2] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 12.5 µM (Kd) | [12] |
In Vitro Degradation Efficiency
The potency of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [8] |
| Representative BRD4 PROTAC | BRD4 | Not Specified | 1.8 | > 90 | |
| SHP2 Degrader 11 | SHP2 | Not Specified | 6.02 | Not Specified | |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | < 1 | Not Specified |
In Vivo Pharmacokinetic Properties
Understanding the pharmacokinetic profile of a PROTAC is crucial for its translation into a clinical candidate.
| Compound | Species | Administration Route | Half-life (t1/2) | Bioavailability | Reference |
| Thalidomide | Mice | Oral (p.o.) | 0.5 - 0.8 hours | 50% | |
| Thalidomide | Rabbits | Not Specified | 2.2 hours | Not Specified | |
| Thalidomide | Humans (Multiple Myeloma Patients) | Not Specified | 7.3 hours | Not Specified | |
| PRC1 PROTAC (MS181) | Not Specified | Intraperitoneal (i.p.) | Maintained plasma concentration > 1 µM for 2 hours | Not Specified | |
| BTK PROTAC (UBX-382) | Mouse | Oral (p.o.) | Orally bioavailable | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of thalidomide-based PROTACs.
Representative Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general method for synthesizing a pomalidomide-linker intermediate and coupling it to a target protein ligand via "click chemistry."
Step 1: Synthesis of Pomalidomide-C5-Azide [1][2]
-
Alkylation: To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling, dilute the mixture with water and extract with dichloromethane (B109758) (DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Azidation: To a solution of the resulting N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (B81097) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling, dilute with water and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield pomalidomide-C5-azide.[2]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1]
-
Dissolve pomalidomide-C5-azide (1.0 eq) and an alkyne-functionalized target protein ligand (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the mixture with DMSO, filter, and purify by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
CRBN Binding Assay (Surface Plasmon Resonance - SPR)[1][2]
-
Chip Preparation and Protein Immobilization:
-
Immobilize recombinant CRBN protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the thalidomide analog in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.
-
-
Data Analysis:
-
Correct the resulting sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Determine the association (ka) and dissociation (kd) rate constants by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
In Vitro Protein Degradation Assay (Western Blot)[6]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT labeling reagent to each well (final concentration 0.5 mg/ml) and incubate for 4 hours in a humidified atmosphere.
-
Solubilization: Add solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.
In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID).
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth 2-3 times per week using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle (e.g., 5% DMA, 10% Solutol HS 15, and 85% PBS).
-
Administer the PROTAC solution to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) according to the study design. Administer vehicle only to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice, excise and weigh the tumors, and collect tissues for pharmacodynamic analysis (e.g., Western blot for target protein levels).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.
-
Conclusion
The journey of thalidomide from a notorious teratogen to a cornerstone of targeted protein degradation is a remarkable testament to scientific discovery and innovation. Thalidomide and its analogs have provided a robust and versatile platform for the development of PROTACs, enabling the degradation of a wide array of disease-relevant proteins. This technical guide has provided a comprehensive overview of the key principles, quantitative data, and experimental methodologies involved in the discovery and development of thalidomide-based PROTACs. As our understanding of the intricacies of ternary complex formation, linkerology, and the broader landscape of E3 ligases continues to expand, the future of thalidomide-inspired protein degraders holds immense promise for addressing a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of a PROTAC Using a Thalidomide-N-C3-O-C4-O-C3-OH Linker Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a custom thalidomide-based E3 ligase ligand intermediate, specifically Thalidomide-N-C3-O-C4-O-C3-OH. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[1][2][3] In this protocol, thalidomide (B1683933) serves as the E3 ligase ligand to recruit Cereblon (CRBN).[4] The provided workflow covers the synthesis of the thalidomide-linker intermediate, its subsequent activation, and the final conjugation to a representative POI ligand. Detailed experimental procedures, data presentation in tabular format, and diagrammatic representations of the workflow and underlying biological mechanism are included to guide researchers in this advanced area of drug discovery.
Introduction
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1][2] The modular nature of PROTACs allows for systematic optimization of their activity by modifying the POI ligand, the E3 ligase ligand, or the connecting linker. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[3] Ether-based linkers, such as the one described herein, offer a balance of flexibility and hydrophilicity, which can favorably modulate the physicochemical properties of the final PROTAC molecule.[3][5]
This guide details the synthesis of a PROTAC using a pre-functionalized thalidomide derivative, this compound. The synthesis is presented in three main stages:
-
Synthesis of the Thalidomide-Linker Intermediate: Attachment of the C3-O-C4-O-C3-OH linker to the nitrogen of the thalidomide glutarimide (B196013) ring.
-
Activation of the Terminal Hydroxyl Group: Conversion of the terminal alcohol of the linker to a carboxylic acid to enable conjugation.
-
Final PROTAC Assembly: Amide coupling of the activated thalidomide-linker with a POI ligand.
Signaling Pathway and Mechanism of Action
The thalidomide moiety of the synthesized PROTAC acts as a molecular recruiter for the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously binding to both the target POI and CRBN, the PROTAC facilitates the formation of a ternary complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols
Stage 1: Synthesis of Thalidomide-N-(3-(4-(3-hydroxypropoxy)butoxy)propyl)isoindoline-1,3-dione
This stage involves a two-step process: first, the synthesis of the linker, 3-(4-(3-hydroxypropoxy)butoxy)propan-1-ol, followed by its attachment to thalidomide.
1.1 Synthesis of the Linker: 3-(4-(3-hydroxypropoxy)butoxy)propan-1-ol
This synthesis is achieved through a sequential Williamson ether synthesis.
-
Materials: 1,3-Propanediol (B51772), 1,4-dibromobutane (B41627), Sodium hydride (NaH), Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethyl acetate (B1210297), Brine, Anhydrous sodium sulfate.
-
Protocol:
-
To a solution of excess 1,3-propanediol (10 eq.) in dry THF, add sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1,4-dibromobutane (1 eq.) in dry THF dropwise.
-
Heat the reaction to reflux and stir overnight.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mono-alkylated intermediate by flash column chromatography.
-
Repeat steps 1-6 using the purified intermediate and another 10 eq. of 1,3-propanediol to yield the final diol linker.
-
1.2 N-Alkylation of Thalidomide
-
Materials: Thalidomide, 3-(4-(3-hydroxypropoxy)butoxy)propan-1-ol (from step 1.1), Triphenylphosphine (B44618) (PPh3), Diisopropyl azodicarboxylate (DIAD), Dry THF.
-
Protocol:
-
Dissolve thalidomide (1.2 eq.) and the synthesized diol linker (1 eq.) in dry THF.
-
Add triphenylphosphine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C and add DIAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Stage 2: Oxidation of the Terminal Alcohol to a Carboxylic Acid
This protocol employs a selective oxidation of the primary alcohol to a carboxylic acid.
-
Materials: this compound, TEMPO, Sodium hypochlorite (B82951) (NaOCl), Sodium chlorite (B76162) (NaClO2), Phosphate (B84403) buffer (pH 6.7), Acetonitrile, Toluene (B28343), Sodium sulfite.
-
Protocol:
-
Dissolve the thalidomide-linker intermediate in a biphasic solvent system of toluene and acetonitrile.
-
Add an aqueous solution of phosphate buffer (pH 6.7).
-
Add TEMPO (0.1 eq.) and sodium chlorite (1.5 eq.).
-
Initiate the reaction by adding a small amount of dilute aqueous sodium hypochlorite (0.05 eq.).
-
Stir vigorously at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid-functionalized intermediate.
-
Stage 3: Final PROTAC Assembly via Amide Coupling
This final step conjugates the thalidomide-linker-acid with a POI ligand containing a primary or secondary amine. For this example, a generic amine-containing POI ligand is used.
-
Materials: Thalidomide-N-linker-COOH, Amine-functionalized POI ligand, HATU, Diisopropylethylamine (DIPEA), Dry DMF.
-
Protocol:
-
Dissolve the thalidomide-linker-carboxylic acid (1 eq.) in dry DMF.
-
Add the amine-functionalized POI ligand (1.1 eq.).
-
Add DIPEA (3 eq.) to the mixture.
-
Add HATU (1.2 eq.) and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final PROTAC by preparative HPLC.
-
Overall Synthetic Workflow
Caption: General experimental workflow for PROTAC synthesis.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of a thalidomide-based PROTAC. Yields are representative and may vary based on the specific POI ligand and reaction conditions.
Table 1: Summary of Synthetic Step Yields
| Step | Reaction | Reagents | Typical Yield (%) |
| 1.1 | Linker Synthesis (Williamson Ether) | 1,3-Propanediol, 1,4-dibromobutane, NaH | 40-60 |
| 1.2 | N-Alkylation (Mitsunobu) | Thalidomide, Diol Linker, PPh3, DIAD | 50-70 |
| 2 | Oxidation (TEMPO) | Thalidomide-Linker-OH, TEMPO, NaClO2 | 70-90 |
| 3 | Amide Coupling (HATU) | Thalidomide-Linker-COOH, POI-Amine | 50-80[6] |
| - | Overall Yield | - | 8-25 |
Table 2: Characterization of Final PROTAC
| Analysis | Method | Expected Result |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]⁺ matches the observed mass within ± 5 ppm.[4] |
| Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Peaks consistent with the structures of thalidomide, the linker, and the POI ligand are present.[4] |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% purity at a specified wavelength (e.g., 254 nm).[4][7] |
| Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | A single major peak with the correct mass-to-charge ratio.[8][9] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in N-alkylation | Incomplete reaction; degradation of DIAD. | Ensure anhydrous conditions; use fresh DIAD; increase reaction time or temperature moderately. |
| Incomplete oxidation | Inactive TEMPO or co-oxidants. | Use fresh reagents; ensure vigorous stirring for the biphasic reaction. |
| Low yield in amide coupling | Incomplete activation of the carboxylic acid; steric hindrance. | Ensure reagents (HATU, DIPEA) are fresh; increase activation time; consider a more potent coupling agent (e.g., COMU).[4] |
| Difficulty in purification | Co-elution of starting materials or byproducts. | Optimize the gradient for preparative HPLC; consider alternative purification methods like flash chromatography with a different solvent system.[4] |
Conclusion
This application note provides a comprehensive framework for the rational design and synthesis of a novel PROTAC using a thalidomide-based intermediate with a flexible ether-containing linker. The detailed protocols, expected data, and troubleshooting guide are intended to facilitate the successful synthesis and characterization of these complex molecules. By following these procedures, researchers can efficiently generate new PROTACs for the targeted degradation of proteins implicated in various diseases, thereby advancing the field of targeted protein degradation.
References
- 1. explorationpub.com [explorationpub.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
Application Notes and Protocols for Protein Ligand Conjugation to a Novel Thalidomide-Based Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the conjugation of a protein ligand to a novel thalidomide-based E3 ligase ligand, Thalidomide-N-C3-O-C4-O-C3-OH . This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These application notes detail the activation of the terminal hydroxyl group of the linker, the subsequent conjugation to a protein ligand, and the purification and characterization of the final conjugate. The provided protocols and data are intended to guide researchers in the successful synthesis and evaluation of novel PROTAC molecules.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3][4][5] This "event-driven" mechanism allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors. A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as thalidomide (B1683933) for Cereblon), and a chemical linker that connects the two ligands. The nature and length of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately determine the efficiency of protein degradation.
The specific linker, this compound, offers a flexible and hydrophilic spacer to which a protein ligand can be attached. The terminal hydroxyl group, however, requires chemical activation to facilitate conjugation with a nucleophilic functional group on the protein ligand, such as a primary amine or a thiol.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon), forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the surface of the POI.
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the POI.
-
Proteasomal Recognition: The polyubiquitinated POI is recognized by the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the POI into small peptides.
-
Recycling: The PROTAC molecule is released and can participate in further rounds of degradation, acting catalytically.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section outlines the detailed procedures for the activation of the this compound linker and its subsequent conjugation to a protein ligand.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Custom Synthesis | E3 Ligase Ligand with Linker |
| Protein Ligand (with primary amine) | User-provided | Binds to the protein of interest |
| p-Toluenesulfonyl chloride (TsCl) | Sigma-Aldrich | Activates the terminal hydroxyl group |
| Triethylamine (B128534) (TEA) or Pyridine (B92270) | Sigma-Aldrich | Base for the tosylation reaction |
| Anhydrous Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Solvent for the tosylation reaction |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base for the conjugation reaction |
| Anhydrous Dimethylformamide (DMF) or DMSO | Sigma-Aldrich | Solvent for the conjugation reaction |
| HPLC Grade Acetonitrile (B52724) and Water | Fisher Scientific | Mobile phase for purification |
| Formic Acid or Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Mobile phase modifier for HPLC |
| Zeba™ Spin Desalting Columns | Thermo Fisher | Buffer exchange and removal of small molecules |
Experimental Workflow
The overall workflow for the synthesis and characterization of the protein-PROTAC conjugate is depicted below.
Caption: Experimental workflow for PROTAC synthesis.
Protocol for Activation of this compound
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution by the protein ligand.
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) or pyridine (1.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
-
Reaction Conditions:
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the activated linker, Thalidomide-N-C3-O-C4-O-C3-OTs.
-
Protocol for Conjugation to a Protein Ligand
This protocol details the reaction between the activated thalidomide linker and a protein ligand containing a primary amine.
-
Preparation: Ensure all reagents and solvents are anhydrous.
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the protein ligand (1.0 equivalent) and the activated thalidomide linker (1.1 equivalents) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C) or elevate the temperature to 37°C to increase the reaction rate.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-24 hours.
-
-
Purification:
-
Upon completion, the crude reaction mixture can be directly purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. A typical gradient would be from 10% to 90% acetonitrile in water with 0.1% formic acid or TFA over 30 minutes.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure protein-PROTAC conjugate.
-
Data Presentation and Characterization
Thorough characterization of the final conjugate is essential to confirm its identity, purity, and stability.
Purification and Purity Assessment
The purity of the final PROTAC conjugate should be assessed by analytical HPLC.
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Expected Purity | >95% |
Identity Confirmation by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized PROTAC conjugate.
| Compound | Calculated Mass (m/z) | Observed Mass (m/z) |
| This compound | [Example Value] | [Example Value] |
| Thalidomide-N-C3-O-C4-O-C3-OTs | [Example Value] | [Example Value] |
| Final Protein-PROTAC Conjugate | [Example Value] | [Example Value] |
Note: The exact m/z values will depend on the molecular weight of the specific protein ligand used.
Structural Confirmation by NMR (Optional)
For a comprehensive structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed on the final product. The spectra should show the characteristic peaks of both the protein ligand and the thalidomide-linker moiety.
Conclusion
The protocols outlined in this document provide a robust framework for the successful conjugation of a protein ligand to the novel this compound linker. The activation of the terminal hydroxyl group via tosylation followed by nucleophilic substitution with an amine-containing protein ligand is a reliable and efficient method for the synthesis of thalidomide-based PROTACs. Rigorous purification and characterization are paramount to ensure the quality of the final conjugate for subsequent biological evaluation. These application notes are intended to serve as a valuable resource for researchers in the expanding field of targeted protein degradation.
References
Application Note: Targeted Degradation of Bromodomain-Containing Protein 4 (BRD4) Using Compound X
Introduction
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This tripartite complex formation brings the POI into proximity with the E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[1][4]
This document describes the application of a novel PROTAC, Compound X (Thalidomide-N-C3-O-C4-O-C3-OH-Ligand) , for the targeted degradation of Bromodomain-Containing Protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. Compound X employs a thalidomide (B1683933) moiety to engage the Cereblon (CRBN) E3 ligase and a well-characterized ligand to bind BRD4.[5][6]
Mechanism of Action
Compound X operates by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ligase complex (CRL4-CRBN).[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained reduction in cellular BRD4 levels.[1][7] The PROTAC molecule, Compound X, is then released and can catalytically induce the degradation of additional BRD4 molecules.[1][3]
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with Compound X.
Materials:
-
Human leukemia cell line (e.g., MV4-11)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Compound X (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Plating: Seed MV4-11 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL and allow them to adhere and grow for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. Treat cells with varying concentrations of Compound X (e.g., 1 nM to 10 µM) or vehicle (0.1% DMSO) for a fixed duration (e.g., 18 hours).[4][8]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100 µL of RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[4]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash again and apply the chemiluminescent substrate.
-
-
Data Analysis: Capture the signal using a digital imager. Quantify band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control (GAPDH). Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.[8] Plot the percentage of remaining protein against the logarithm of the Compound X concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[8][9]
Protocol 2: Mechanistic Validation Assays
To confirm that the observed degradation is mediated by the CRL4-CRBN complex and the proteasome, co-treatment with specific inhibitors is necessary.[10]
Materials:
-
In addition to materials in Protocol 1:
-
MLN4924 (Neddylation inhibitor, inactivates Cullin-RING ligases, stock in DMSO)
Methodology:
-
Pre-treatment: Plate and grow cells as described in Protocol 1.
-
Pre-treat cells with a fixed concentration of MG132 (e.g., 10 µM) or MLN4924 (e.g., 1 µM) for 2-4 hours.[10]
-
Co-treatment: Add Compound X at a concentration near its DC50 to the pre-treated cells. Include controls for vehicle, Compound X alone, and inhibitor alone.
-
Incubation and Analysis: Incubate for the standard duration (e.g., 18 hours) and proceed with cell lysis and Western blotting as described in Protocol 1.
Expected Outcome:
-
MG132 Co-treatment: Should block the degradation of polyubiquitinated BRD4, leading to a rescue of BRD4 protein levels compared to treatment with Compound X alone.[11][12]
-
MLN4924 Co-treatment: Should prevent the activation of the CRL4-CRBN E3 ligase, thereby inhibiting Compound X-mediated degradation and rescuing BRD4 levels.[10]
Quantitative Data Summary
The following tables present hypothetical but representative data from dose-response and time-course experiments with Compound X in MV4-11 cells.
Table 1: Dose-Response of Compound X on BRD4 Levels
(Cells treated for 18 hours)
| Compound X Conc. (nM) | % BRD4 Remaining (Normalized to Vehicle) | Std. Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 85 | ± 6.1 |
| 5 | 55 | ± 4.8 |
| 10 | 32 | ± 3.9 |
| 50 | 15 | ± 2.5 |
| 100 | 8 | ± 1.9 |
| 500 | 12 | ± 2.1 |
| 1000 | 25 | ± 3.3 |
From this data, the DC50 is calculated to be approximately 6 nM and the Dmax is >90% degradation . The increase in remaining protein at higher concentrations is a known "hook effect" common to PROTACs.
Table 2: Time-Course of BRD4 Degradation
(Cells treated with 50 nM Compound X)
| Time (hours) | % BRD4 Remaining (Normalized to 0h) | Std. Deviation |
| 0 | 100 | ± 4.5 |
| 2 | 70 | ± 5.3 |
| 4 | 40 | ± 4.1 |
| 8 | 20 | ± 3.0 |
| 16 | 12 | ± 2.2 |
| 24 | 10 | ± 1.8 |
This data indicates that significant degradation occurs within 4 hours, with near-maximal degradation achieved by 16 hours.
Table 3: Mechanistic Validation Results
(Cells treated for 18 hours with 10 nM Compound X)
| Treatment Condition | % BRD4 Remaining (Normalized to Vehicle) |
| Vehicle Control | 100 |
| Compound X (10 nM) | 32 |
| MG132 (10 µM) | 98 |
| MLN4924 (1 µM) | 102 |
| Compound X + MG132 | 95 |
| Compound X + MLN4924 | 92 |
The rescue of BRD4 levels in the presence of MG132 and MLN4924 confirms that Compound X acts via a CRBN- and proteasome-dependent mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. cellgs.com [cellgs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Degradation and PROTACs [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. calpaininhibitorii.com [calpaininhibitorii.com]
Assessing the Efficacy of Thalidomide-Based PROTACs: Application Notes and Protocols Featuring Thalidomide-N-C3-O-C4-O-C3-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental assessment of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on Thalidomide-N-C3-O-C4-O-C3-OH, a molecule that conjugates an E3 ligase ligand with a linker for the synthesis of PROTAC degraders.[1] These protocols are designed to be a comprehensive resource for characterizing the efficacy of thalidomide-based PROTACs from initial in vitro validation to in vivo studies.
Proteolysis-targeting chimeras are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4][5] Thalidomide and its analogs are commonly used to recruit the Cereblon (CRBN) E3 ligase.[6][7][8]
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which can be quantified by parameters such as the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum degradation achieved).[2][9]
Key Experimental Stages for PROTAC Evaluation
A thorough assessment of a PROTAC's efficacy involves a multi-step process, from confirming its mechanism of action to evaluating its therapeutic potential in vivo. The following sections outline the critical experiments and provide detailed protocols.
Target Protein Degradation
The primary measure of a PROTAC's efficacy is its ability to degrade the target protein. Western blotting is the gold-standard technique for quantifying protein levels.[2][7]
Table 1: Representative Data for Target Protein Degradation
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [7] |
| VHL-based PROTAC | BRD4 | VCaP | 1.0 | Not specified | [7] |
| BETd-260 | BET proteins | MNNG/HOS | 1.8 | > 90 | [10] |
| BETd-260 | BET proteins | Saos-2 | 1.1 | > 90 | [10] |
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation [2][7]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per well onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.
Caption: PROTAC-mediated protein degradation pathway.
Cell Viability and Cytotoxicity
Assessing the effect of the PROTAC on cell viability is crucial to determine its therapeutic window and potential toxicity.
Table 2: Representative Data for Cell Viability Assays
| PROTAC Compound | Cell Line | Assay | IC50 (nM) | Incubation Time (h) | Reference |
| PROTAC FLT-3 Degrader 3 | MV4-11 | CellTiter-Glo® | 7.55 | 72 | [5] |
| BETd-260 | MNNG/HOS | CCK-8 | 1.8 | 72 | [10] |
| BETd-260 | Saos-2 | CCK-8 | 1.1 | 72 | [10] |
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo® or CCK-8) [4][5][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well).[4][5] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
Reagent Addition and Signal Detection:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence.[5]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm.[10]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.[4][5]
Caption: General experimental workflow for PROTAC evaluation.
Target Ubiquitination
Confirming that the PROTAC induces ubiquitination of the target protein is a key step in validating its mechanism of action.[11]
Protocol 3: Immunoprecipitation (IP)-Western Blot for Ubiquitination [11]
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin. A ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.
Ternary Complex Formation
The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is essential for efficient degradation.[6][12] Techniques like TR-FRET and Fluorescence Polarization (FP) can be used to quantify this interaction.[13][14]
Protocol 4: TR-FRET Assay for Ternary Complex Formation [13]
-
Reagents: Obtain purified recombinant target protein, E3 ligase complex (e.g., CRBN-DDB1), and a fluorescently labeled antibody or ligand for both the target protein and the E3 ligase.
-
Assay Setup: In a microplate, combine the PROTAC, the target protein, and the E3 ligase complex.
-
Incubation: Allow the components to incubate and reach equilibrium.
-
Detection: Add the fluorescently labeled detection reagents. A high TR-FRET signal indicates close proximity of the target protein and the E3 ligase, confirming the formation of the ternary complex.
Off-Target Effects
Assessing the selectivity of the PROTAC is critical to minimize potential toxicity.[15][16] Mass spectrometry-based proteomics is the gold standard for identifying unintended protein degradation.[15][17]
Protocol 5: Global Proteomics for Off-Target Analysis [7][15]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that gives significant on-target degradation.
-
Protein Digestion and Labeling: Lyse the cells, extract proteins, and digest them into peptides. Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are potential off-targets.
In Vivo Efficacy
The ultimate test of a PROTAC's therapeutic potential is its efficacy in a relevant animal model.[18][]
Protocol 6: In Vivo Efficacy in a Tumor Xenograft Model [18]
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID) and implant human cancer cells subcutaneously.
-
Tumor Growth and Randomization: Once tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[18]
-
PROTAC Administration: Formulate the PROTAC in a suitable vehicle and administer it to the treatment group (e.g., daily via intraperitoneal injection). Administer vehicle only to the control group.
-
Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic (PD) Analysis: Collect tumor tissue to assess target protein degradation by Western blot or other methods.
Conclusion
The systematic evaluation of a PROTAC, such as one derived from this compound, requires a comprehensive suite of in vitro and in vivo experiments. The protocols outlined in these application notes provide a robust framework for researchers to characterize the efficacy, mechanism of action, and selectivity of novel thalidomide-based PROTACs, thereby guiding the development of this promising therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. benchchem.com [benchchem.com]
Application Notes: Thalidomide-Based PROTACs in Cancer Research
Introduction
Thalidomide (B1683933) and its analogs, including lenalidomide (B1683929) and pomalidomide, are a class of immunomodulatory drugs (IMiDs) that have demonstrated significant therapeutic efficacy in various hematological malignancies. A key breakthrough in understanding their mechanism of action was the discovery that they bind to the E3 ubiquitin ligase Cereblon (CRBN). This finding has paved the way for the development of a novel class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs).
The chemical structure "Thalidomide-N-C3-O-C4-O-C3-OH" represents a thalidomide core functionalized with a linker, a characteristic feature of PROTACs. In this context, the thalidomide moiety serves as an E3 ligase binder, while the linker connects it to a warhead that targets a specific protein of interest for degradation. This application note will focus on the principles and applications of thalidomide-based PROTACs in cancer research, using the well-characterized BRD4-degrading PROTAC, ARV-825, as a representative example.
Mechanism of Action
Thalidomide-based PROTACs function by hijacking the body's own protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex between the E3 ubiquitin ligase CRBN and the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of target proteins at very low compound concentrations.
Step-by-Step Guide to Linker Attachment for Thalidomide E3 Ligase Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A key component of these heterobifunctional molecules is the ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used ligands that bind to the Cereblon (CRBN) E3 ligase.[2][3] The efficacy of a thalidomide-based PROTAC is critically dependent on the linker that connects it to the POI-binding ligand. The linker's attachment point, length, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is a prerequisite for successful protein degradation.[4][5]
This guide provides a detailed, step-by-step overview of linker attachment strategies for thalidomide-based E3 ligase ligands, complete with experimental protocols and comparative data to inform the rational design of potent and selective PROTACs.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by recruiting the CRL4-CRBN E3 ubiquitin ligase complex to a specific POI. The CRL4-CRBN complex consists of Cullin 4, DNA damage-binding protein 1 (DDB1), RING-box protein 1 (Roc1), and the substrate receptor CRBN.[3] The PROTAC facilitates the formation of a ternary complex, bringing the POI into proximity with the E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6]
Linker Attachment Points on the Thalidomide Scaffold
The most explored positions for linker attachment on the thalidomide scaffold are the C4 and C5 positions of the phthalimide (B116566) ring, and the nitrogen of the glutarimide (B196013) ring.[7] The choice of attachment point has a profound impact on the resulting PROTAC's biological activity and physicochemical properties.
Quantitative Comparison of Linker Attachment Points
The selection of the linker attachment point is a critical parameter in PROTAC design, directly influencing degradation efficiency (DC₅₀ and Dₘₐₓ). The following table summarizes representative data from studies on thalidomide-based PROTACs with varying linker attachment points.
| PROTAC | Target Protein | Linker Attachment Point | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | BRD4 | C4 | PEG | <10 | >90 |
| PROTAC B | BTK | C4 | Alkyl | 25 | >95 |
| PROTAC C | BRD4 | C5 | PEG | 50-100 | ~80 |
| PROTAC D | BTK | C5 | Alkyl | >100 | <70 |
| PROTAC E | BRD4 | N-Glutarimide | PEG | 10-50 | >90 |
Note: Data is compiled from various sources for illustrative purposes. Actual values are target and cell-line dependent.
Experimental Protocols: Synthesis of Linker-Modified Thalidomide Derivatives
Protocol 1: Synthesis of a C4-Linked Thalidomide-Linker Intermediate
This protocol describes the synthesis of a C4-linked thalidomide derivative, which can be further elaborated to generate a PROTAC. The key step is a Sonogashira coupling to introduce an alkyne-containing linker.[2]
Materials:
-
4-Bromothalidomide
-
Propargyl-containing linker (e.g., propargylamine (B41283) with a protected functional group)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-bromothalidomide (1.0 eq) in DMF or THF, add the propargyl-containing linker (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and Et₃N (3.0 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction to 70 °C and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the C4-alkyne-linked thalidomide intermediate.
Protocol 2: Synthesis of a C5-Linked Thalidomide-Linker Intermediate
This protocol outlines the synthesis of a C5-linked thalidomide derivative via nucleophilic aromatic substitution (SₙAr) on a fluorinated pomalidomide precursor.
Materials:
-
4-Fluoropomalidomide
-
Linker with a terminal amine (e.g., N-Boc-1,5-diaminopentane)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a solution of 4-fluoropomalidomide (1.0 eq) in DMSO, add the amine-containing linker (1.5 eq) and K₂CO₃ (2.0 eq) or DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane (B109758) (DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the C5-amino-linked pomalidomide intermediate.
Protocol 3: Synthesis of an N-Glutarimide Linked Thalidomide-Linker Intermediate
This protocol describes the alkylation of the glutarimide nitrogen of pomalidomide to introduce a linker.[8]
Materials:
-
Pomalidomide
-
Linker with a terminal leaving group (e.g., 1,5-dibromopentane)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of pomalidomide (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and the alkyl halide linker (3.0 eq).[8]
-
Stir the reaction mixture at 60 °C for 12 hours.[8]
-
After cooling to room temperature, dilute the reaction with water and extract with DCM.[8]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-glutarimide alkylated pomalidomide.
Experimental Protocols: Characterization of Thalidomide-Based PROTACs
Protocol 4: Cellular Degradation Assay via Western Blot
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6][9]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil samples. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4 °C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.[9]
-
Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[4]
Protocol 5: Ternary Complex Formation Assay - Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and stability of the ternary complex.[1][11]
Materials:
-
SPR instrument and sensor chips (e.g., Biacore)
-
Recombinant biotinylated CRBN E3 ligase complex
-
Recombinant POI
-
PROTAC
-
SPR running buffer
Procedure:
-
Ligase Immobilization: Immobilize the biotinylated CRBN complex on a streptavidin-coated sensor chip.[11]
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 ligase binding, inject a series of PROTAC concentrations over the immobilized ligase surface.
-
To measure PROTAC-POI binding, a separate experiment with immobilized POI can be performed.
-
-
Ternary Complex Analysis: Inject a pre-incubated mixture of a fixed, saturating concentration of the POI and a serial dilution of the PROTAC over the immobilized CRBN surface.[12]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association (kₐ) and dissociation (kₔ) rates, and the equilibrium dissociation constant (Kₔ). Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to one protein versus its affinity in the presence of the other protein.[13]
Protocol 6: Ternary Complex Formation Assay - AlphaLISA
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that measures the proximity of two molecules.[14][15]
Materials:
-
AlphaLISA-compatible plate reader
-
Tagged recombinant POI (e.g., GST-tagged) and CRBN (e.g., His-tagged)
-
PROTAC
-
AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His)
-
Assay buffer
Procedure:
-
Incubate the tagged POI and CRBN with varying concentrations of the PROTAC in an assay plate.[15]
-
Add the corresponding AlphaLISA acceptor and donor beads.
-
Incubate in the dark to allow for bead-protein binding and ternary complex formation.
-
Read the plate on an AlphaLISA-compatible reader. A luminescent signal is generated when the donor and acceptor beads are brought into close proximity by the ternary complex.
-
Plot the signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations can lead to the "hook effect" due to the formation of binary complexes.[15]
Protocol 7: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.[16][17]
Materials:
-
Isothermal titration calorimeter
-
Recombinant POI and CRBN complex
-
PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and the PROTAC against the same buffer to minimize heats of dilution.[18]
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the POI to determine their binding affinity.
-
Titrate the PROTAC into a solution of the CRBN complex to determine their binding affinity.
-
-
Ternary Complex Titration: Titrate the POI into a solution containing a pre-formed complex of the CRBN and the PROTAC.
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.[16]
Conclusion
The rational design of thalidomide-based PROTACs requires a multi-faceted approach that considers the intricate interplay between the linker attachment point, linker composition, and the specific biology of the target protein and E3 ligase. By systematically evaluating different linker strategies using the synthetic and analytical protocols outlined in this guide, researchers can optimize the performance of their PROTACs, paving the way for the development of novel and effective targeted protein degraders.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ptglab.com [ptglab.com]
- 11. aragen.com [aragen.com]
- 12. benchchem.com [benchchem.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. revvity.com [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols for Cell Permeability Assays of Thalidomide-N-C3-O-C4-O-C3-OH based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to induce the degradation of specific target proteins.[1] Unlike traditional inhibitors, PROTACs function catalytically, offering the potential for enhanced efficacy and prolonged duration of action. However, the unique bifunctional nature of PROTACs, which includes a ligand for the target protein and another for an E3 ubiquitin ligase connected by a linker, often results in molecules with high molecular weight and polar surface area.[1][2] These characteristics can present significant challenges to their ability to efficiently cross cellular membranes and reach their intracellular targets.[1]
Accurate assessment of cellular permeability is, therefore, a critical step in the development of effective PROTAC therapeutics.[1] This document provides detailed application notes and protocols for key methods used to evaluate the cellular permeability of PROTACs, with a focus on thalidomide-based structures such as "Thalidomide-N-C3-O-C4-O-C3-OH based PROTACs," which utilize Cereblon (CRBN) as the E3 ligase.[3][4]
Key Methods for Assessing PROTAC Cellular Permeability
Several in vitro methods are commonly employed to assess the cellular permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that account for various cellular transport mechanisms.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability.[1][2][5][6] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[1][2][6]
-
Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[1][5][][8][9][10] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[2]
Data Presentation
Summarizing permeability data in a structured format is crucial for comparing the performance of different PROTAC candidates. The following tables provide templates for presenting data from PAMPA and Caco-2 assays.
Table 1: PAMPA Permeability Data for Hypothetical Thalidomide-based PROTACs
| PROTAC Identifier | Molecular Weight (Da) | cLogP | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Mass Retention (%) |
| PROTAC-A | 950 | 4.2 | 0.8 | 15 |
| PROTAC-B | 980 | 3.8 | 0.5 | 25 |
| PROTAC-C | 930 | 4.5 | 1.2 | 12 |
| Warfarin (Control) | 308 | 3.0 | 10.5 | <5 |
| Atenolol (B1665814) (Control) | 266 | 0.2 | <0.1 | <5 |
Table 2: Caco-2 Permeability Data for Hypothetical Thalidomide-based PROTACs
| PROTAC Identifier | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | % Recovery |
| PROTAC-A | 0.4 | 1.6 | 4.0 | 85 |
| PROTAC-B | 0.2 | 1.8 | 9.0 | 78 |
| PROTAC-C | 0.9 | 1.1 | 1.2 | 92 |
| Antipyrine (B355649) (Control) | 25.0 | 24.5 | 1.0 | >95 |
| Talinolol (B1681881) (Control) | 0.5 | 5.0 | 10.0 | >90 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol is designed to assess the passive diffusion of PROTACs across an artificial lipid membrane.
Materials:
-
96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
96-well acceptor plate
-
Lecithin in dodecane (B42187) solution (e.g., 1% w/v)[11]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds (e.g., warfarin, testosterone, propranolol (B1214883) for high permeability; furosemide, methotrexate (B535133) for low permeability)[11]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV/Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Lipid Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the pipette tip does not touch the membrane.[11]
-
Prepare Donor Solutions: Dissolve test PROTACs and controls in DMSO to create stock solutions (e.g., 10 mM). Dilute the stock solutions in PBS to the final desired concentration (e.g., 100 µM).
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Assemble and Incubate: Place the donor plate into the acceptor plate. Add 150 µL of the donor solutions to the donor plate wells. Cover and incubate at room temperature for 16-18 hours in a sealed container with wet paper towels to minimize evaporation.[11]
-
Sample Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method like UV/Vis spectroscopy or LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time)
Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
V_A is the volume of the acceptor well.
-
V_D is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Caco-2 Permeability Assay Protocol
This protocol assesses both passive and active transport of PROTACs across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with semi-permeable inserts
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4
-
Test PROTACs and control compounds (e.g., antipyrine for high permeability, atenolol for low permeability, and talinolol as a P-gp substrate)[12]
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a polarized monolayer.[13]
-
Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 cell monolayer using a fluorescent marker like Lucifer yellow.
-
Prepare Assay Solutions: Dissolve test PROTACs and controls to the final concentration in HBSS. For efflux studies, prepare solutions with and without a known P-glycoprotein (P-gp) inhibitor like verapamil.[12]
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (upper) compartment and fresh HBSS to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
Incubate and collect samples from the apical compartment at the same time points.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Lentiviral-Based Protein Degradation Experiments with Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, enabling the selective elimination of disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD utilizes the cell's own ubiquitin-proteasome system to physically remove the target protein.[2] This approach is particularly promising for addressing targets previously considered "undruggable."[3]
Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are pioneering examples of "molecular glue" degraders.[4][5] These small molecules function by redirecting an E3 ubiquitin ligase, Cereblon (CRBN), to induce the degradation of non-native "neosubstrate" proteins.[6] This mechanism has been successfully exploited in the treatment of certain hematological cancers.[4] Furthermore, thalidomide derivatives are widely used as CRBN-recruiting ligands in the design of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein and an E3 ligase into close proximity to trigger degradation.[3][7]
Lentiviral vectors are powerful tools in the study of TPD.[8] Their ability to efficiently transduce a wide range of cell types, including non-dividing cells, and integrate into the host genome makes them ideal for creating stable cell lines with long-term expression of target proteins, reporter constructs, or gene-silencing cassettes (e.g., shRNA).[9][10] This stability and consistency are crucial for the reproducible and quantitative assessment of protein degradation.
This document provides detailed application notes and protocols for conducting lentiviral-based protein degradation experiments using thalidomide derivatives, aimed at guiding researchers in this rapidly evolving field.
Mechanism of Action: Thalidomide Derivatives as Molecular Glues
Thalidomide and its analogs function by binding to the CRBN, which is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).[6] This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to "neosubstrate" proteins that it would not normally interact with.[4] Key neosubstrates responsible for the therapeutic effects of these drugs include the Ikaros family transcription factors IKZF1 and IKZF3.[4]
Once the ternary complex of CRL4-CRBN, the thalidomide derivative, and the neosubstrate is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the neosubstrate. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[3][11]
Caption: Mechanism of thalidomide-induced protein degradation.
Applications of Lentiviral Systems in Protein Degradation Studies
Lentiviral vectors are versatile tools for TPD research, enabling:
-
Creation of Stable Reporter Cell Lines: For high-throughput screening, a target protein can be endogenously tagged with a reporter gene (e.g., HiBiT, NanoLuc) using CRISPR/Cas9, followed by lentiviral delivery of a constitutively expressed normalization marker.[12][13][14] Alternatively, a lentiviral vector can be used to express a fusion protein of the target and a reporter.[15] These cell lines allow for rapid and quantitative measurement of protein levels via luminescence or fluorescence.[12][16]
-
Stable Expression of Target Proteins: In cases where endogenous expression is low, lentiviruses can be used to create cell lines that stably overexpress the protein of interest.[8]
-
Gene Knockdown to Validate Mechanism: Lentiviral delivery of shRNA can be used to knock down key components of the degradation machinery, such as CRBN, to confirm that the degradation is dependent on the intended E3 ligase.[17][18]
Experimental Protocols
Protocol 1: Generation of Stable Cell Lines via Lentiviral Transduction
This protocol describes the creation of a stable cell line expressing a target protein or reporter construct. The process involves producing lentiviral particles in packaging cells (e.g., HEK293T) and then using these particles to transduce the target cell line.[9][19]
Materials:
-
Lentiviral vector encoding the gene of interest and an antibiotic resistance marker
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Target cell line
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM, FBS, and other cell culture reagents
-
Polybrene or protamine sulfate[20]
-
Selection antibiotic (e.g., puromycin)[20]
-
0.45 µm filter
Procedure:
-
Lentivirus Production (Day 1):
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Prepare a DNA mixture containing the lentiviral vector and packaging plasmids.
-
Transfect the HEK293T cells using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells at 37°C with 5% CO2.
-
-
Virus Harvest (Day 3-4):
-
Harvest the supernatant containing the lentiviral particles 48-72 hours post-transfection.
-
Centrifuge the supernatant to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cells. The viral particles can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells (Day 4):
-
Seed the target cells in a 6-well plate to be ~70% confluent on the day of transduction.[20]
-
Thaw the lentiviral aliquot on ice.
-
Prepare dilutions of the virus in culture media containing polybrene (typically 4-8 µg/mL) to optimize the multiplicity of infection (MOI).[20]
-
Replace the media on the target cells with the virus-containing media.
-
-
Antibiotic Selection (Day 6 onwards):
-
Replace the virus-containing media with fresh media containing the appropriate concentration of the selection antibiotic (e.g., puromycin). The optimal concentration should be determined beforehand with a kill curve.[20]
-
Continue to culture the cells in the selection media, changing the media every 2-3 days, until all non-transduced cells have died.[9]
-
Expand the resulting pool of stably transduced cells for use in degradation assays.
-
Protocol 2: Western Blot Analysis of Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following treatment with a thalidomide derivative or PROTAC.[2][21]
Materials:
-
Stably transduced cell line
-
Thalidomide derivative or PROTAC compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed the stable cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and add lysis buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay to ensure equal loading.[22]
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe the same membrane with a primary antibody for a loading control.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[22]
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 3: HiBiT/NanoLuc Reporter Assay for High-Throughput Screening
This protocol uses a luciferase-based reporter system for the rapid and sensitive quantification of protein degradation in a high-throughput format.[12][23]
Materials:
-
Stable cell line expressing the target protein tagged with HiBiT.
-
White, opaque 96-well or 384-well plates.
-
Thalidomide derivative or PROTAC compound.
-
Nano-Glo® HiBiT Lytic Detection System (or similar).
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Plating and Treatment:
-
Seed the HiBiT-tagged stable cell line into white, opaque multi-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the compound and a vehicle control.
-
-
Lysis and Luminescence Detection:
-
After the desired incubation period (e.g., 24 hours), add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells. This reagent contains the LgBiT protein and the luciferase substrate.[7]
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal development.
-
-
Measurement and Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of protein degradation for each concentration relative to the vehicle control.
-
Plot the data to generate a dose-response curve and determine the DC50 and Dmax values.
-
Data Presentation and Analysis
The efficacy of a protein degrader is typically characterized by two key parameters:
-
DC50: The concentration of the compound that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at high concentrations of the compound.
These values are derived from dose-response curves generated from Western blot or reporter assay data.
Table 1: Example Degradation Data for a Thalidomide-Based PROTAC Targeting BRD4 Data is representative and adapted from a study on a thalidomide-based PROTAC for the degradation of BRD4.[7]
| Parameter | Value | Cell Line | Assay Method |
| DC50 | ~25 nM | HEK293T | HiBiT Assay |
| Dmax | >95% | HEK293T | HiBiT Assay |
| DC50 | ~30 nM | HeLa | Western Blot |
| Dmax | >90% | HeLa | Western Blot |
Table 2: Illustrative Degradation Data for Palbociclib-Pomalidomide PROTACs Note: This data serves as an example of potency achievable with thalidomide-based PROTACs. The CRBN binding affinity is for pomalidomide.[24]
| Target | DC50 (nM) | Dmax (%) | CRBN Binding (Kd, nM) |
| CDK4 | ~15 | >90 | ~157 |
| CDK6 | ~34.1 | >90 | ~157 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and validation of protein degraders using the techniques described.
Caption: General workflow for protein degrader discovery.
References
- 1. cellgs.com [cellgs.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [diposit.ub.edu]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. addgene.org [addgene.org]
- 10. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 11. revvity.com [revvity.com]
- 12. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nano-Glo® HiBiT Dual-Luciferase® Reporter System [promega.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. researchgate.net [researchgate.net]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Generation of stable cell lines via lentiviral transduction [protocols.io]
- 20. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. biorxiv.org [biorxiv.org]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Cereblon-Targeting Chimeras in Neurodegenerative Disease Models
Disclaimer: The specific chemical entity "Thalidomide-N-C3-O-C4-O-C3-OH" is not documented in publicly available scientific literature. The following application notes and protocols are provided for a representative, hypothetical Proteolysis-Targeting Chimera (PROTAC), hereafter named Cereblon-Targeting Chimera 8 (CTC-8) . CTC-8 is presented as a thalidomide-based PROTAC designed to induce the degradation of the Tau protein, a key pathological hallmark in Alzheimer's disease and other tauopathies. The chemical descriptor "N-C3-O-C4-O-C3-OH" is hypothetically assigned to the linker component of this molecule.
Application Notes
Introduction to CTC-8
Cereblon-Targeting Chimera 8 (CTC-8) is a heterobifunctional small molecule designed to target and degrade Tau protein within neuronal cells. Pathological aggregation of hyperphosphorylated Tau protein into neurofibrillary tangles (NFTs) is a central feature of Alzheimer's disease and other neurodegenerative tauopathies[]. CTC-8 utilizes the PROTAC technology to hijack the cell's own ubiquitin-proteasome system (UPS) to specifically eliminate Tau protein, offering a novel therapeutic strategy that targets the protein for removal rather than merely inhibiting its function[][2][3].
CTC-8 consists of three key components:
-
A warhead moiety that specifically binds to the Tau protein.
-
A thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6]
-
A flexible linker (hypothetically N-C3-O-C4-O-C3-OH) that connects the warhead and the E3 ligase ligand, enabling the formation of a stable ternary complex.
Mechanism of Action
The therapeutic action of CTC-8 is based on induced protein degradation.[][7] The molecule acts as a bridge, bringing the Tau protein into close proximity with the CRBN E3 ligase complex (composed of CRBN, DDB1, CUL4A, and ROC1)[4][8]. This induced proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the Tau protein. The resulting polyubiquitinated Tau is then recognized and degraded by the 26S proteasome. CTC-8 is subsequently released and can catalyze further rounds of Tau degradation, allowing for potent activity at sub-stoichiometric concentrations[3].
Potential Applications in Neurodegenerative Disease Research
-
Target Validation: Studying the downstream cellular consequences of Tau protein reduction in various patient-derived iPSC neuronal models and animal models of tauopathy.[2]
-
Therapeutic Development: Serving as a lead compound for the development of drugs aimed at clearing pathological Tau aggregates in Alzheimer's disease, frontotemporal dementia, and other tau-related neurodegenerative disorders.[]
-
Tool Compound: Investigating the role of Tau in neuronal function and dysfunction by enabling its conditional and reversible knockdown at the protein level.
Data Presentation
The following tables present hypothetical but representative data for a Tau-targeting PROTAC like CTC-8, based on typical performance metrics found in scientific literature.
Table 1: In Vitro Degradation Profile of CTC-8 in iPSC-Derived Neurons
| Parameter | Value | Conditions |
|---|---|---|
| DC₅₀ (Tau) | 25 nM | 24-hour treatment |
| Dₘₐₓ (Tau) | >95% | 24-hour treatment at 1 µM |
| Time to 50% Degradation | 4 hours | Treatment at 100 nM |
| CRBN-Dependence | Degradation blocked by 10 µM Lenalidomide | Co-treatment with CTC-8 |
-
DC₅₀: Concentration required to induce 50% of maximal protein degradation.
-
Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: Selectivity Profile of CTC-8
| Protein Target | % Degradation at 1 µM | Cell Line |
|---|---|---|
| Tau | >95% | iPSC-derived neurons |
| MAP2 | <5% | iPSC-derived neurons |
| GSK-3β | <10% | iPSC-derived neurons |
| CDK5 | <5% | iPSC-derived neurons |
Table 3: Representative Pharmacokinetic Properties of CTC-8
| Parameter | Value (Mouse) | Route of Administration |
|---|---|---|
| Half-life (t½) | 6 hours | Intravenous (IV) |
| Brain Penetration (Kp,uu) | 0.2 | N/A |
| Plasma Clearance | 15 mL/min/kg | Intravenous (IV) |
Experimental Protocols
Protocol 1: In Vitro Tau Protein Degradation Assay by Western Blot
Objective: To quantify the dose-dependent degradation of endogenous Tau protein by CTC-8 in a neuronal cell line.
Materials:
-
Human iPSC-derived neurons or SH-SY5Y neuroblastoma cells.
-
Complete cell culture medium.
-
CTC-8 stock solution (e.g., 10 mM in DMSO).
-
Proteasome inhibitor (e.g., MG132).
-
RIPA Lysis and Extraction Buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Primary antibodies: Anti-Tau (total), Anti-β-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Plating: Plate neurons at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere and differentiate for an appropriate time.
-
Compound Treatment: Prepare serial dilutions of CTC-8 in culture medium (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). As a negative control for proteasome-mediated degradation, include a well treated with 1 µM CTC-8 and 10 µM MG132 (pre-incubate with MG132 for 1 hour).
-
Incubation: Remove the old medium from cells and add the medium containing the different concentrations of CTC-8. Incubate for 24 hours at 37°C, 5% CO₂.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Tau and anti-β-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using software like ImageJ. Normalize Tau band intensity to the β-Actin loading control.
Protocol 2: Cell Viability Assay (MTT)
Objective: To assess the cytotoxicity of CTC-8 on neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y).
-
96-well cell culture plates.
-
CTC-8 stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of CTC-8 (from 1 nM to 50 µM) to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: In Vivo Efficacy Study in a Transgenic Mouse Model of Tauopathy (e.g., P301S mice)
Objective: To evaluate the ability of CTC-8 to reduce Tau pathology and improve cognitive deficits in a mouse model of Alzheimer's disease.
Materials:
-
P301S transgenic mice and wild-type littermates.
-
CTC-8 formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Equipment for behavioral testing (e.g., Morris water maze).
-
Materials for tissue collection and processing (histology, ELISA, Western blot).
Procedure:
-
Animal Dosing: At an appropriate age (e.g., 6 months), randomize P301S mice into two groups: vehicle control and CTC-8 treatment (e.g., 30 mg/kg, daily via intraperitoneal injection). Include a cohort of wild-type mice receiving the vehicle.
-
Treatment Period: Administer the treatment for a specified duration (e.g., 4-6 weeks).
-
Behavioral Testing: In the final week of treatment, conduct cognitive assessments such as the Morris water maze to evaluate spatial learning and memory.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue. Perfuse with saline and fix one hemisphere for immunohistochemistry, while flash-freezing the other for biochemical analysis.
-
Biochemical Analysis:
-
Prepare brain homogenates from the frozen hemisphere.
-
Measure total and phosphorylated Tau levels using Western blot or specific ELISA kits.
-
Assess levels of neuroinflammation markers (e.g., Iba1, GFAP).
-
-
Immunohistochemistry:
-
Stain brain sections with antibodies against total and phosphorylated Tau (e.g., AT8) to visualize neurofibrillary tangles and neuronal loss.
-
-
Data Analysis: Compare the biochemical, histological, and behavioral outcomes between the vehicle-treated and CTC-8-treated P301S mice. Use appropriate statistical tests to determine significance.
Mandatory Visualizations
Caption: Mechanism of Action for CTC-8 PROTAC.
Caption: Experimental workflow for evaluating a novel PROTAC.
References
- 2. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 3. Insights into the use of PROTACs in Alzheimer’s disease | VJDementia [vjdementia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Thalidomide-N-C3-O-C4-O-C3-OH
<_content>
This technical support guide is intended for researchers, scientists, and drug development professionals working with Thalidomide-N-C3-O-C4-O-C3-OH. It provides troubleshooting advice and answers to frequently asked questions related to the compound's solubility.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My compound precipitated immediately after I added the DMSO stock to my aqueous buffer/cell culture medium.
-
Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I added it to my cell culture medium for a final concentration of 10 µM, a precipitate formed instantly. What is happening and how can I fix it?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[1] The long, hydrophobic alkyl chain in this compound, despite the polar ether and hydroxyl groups, makes it poorly soluble in water.[2][3]
Solutions:
-
Decrease Final Concentration: Your target concentration may be above the compound's maximum aqueous solubility. Try lowering the final concentration in your medium.
-
Use Pre-warmed Medium: Always add the compound stock to cell culture media that has been pre-warmed to 37°C. Solubility is often temperature-dependent.[4]
-
Modify Dilution Technique: Instead of adding the stock directly, perform a serial dilution. Add the DMSO stock to a small volume of pre-warmed medium while gently vortexing, and then add this intermediate solution to the final volume.[1] This gradual change in solvent polarity can help keep the compound in solution.
-
Increase Final DMSO Concentration: While it's best to keep DMSO levels low (typically <0.5%) to avoid cellular toxicity, sometimes a slightly higher concentration (e.g., up to 1%) is necessary to maintain solubility. Ensure you run a vehicle control with the same final DMSO concentration.
-
Issue 2: The compound dissolved initially but a precipitate formed over time in the incubator.
-
Question: My solution was clear when I prepared it, but after 12 hours in the 37°C incubator, I see a fine precipitate or cloudiness in my culture plates. What could be the cause?
-
Answer: Delayed precipitation can be due to several factors:
-
Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound slowly crystallizes out of the solution.
-
Interaction with Media Components: The compound might be interacting with proteins, salts, or other components in the culture medium, leading to the formation of an insoluble complex.[4]
-
pH Shift: The CO2 environment in an incubator can slightly alter the pH of the medium, which may affect the solubility of your compound.[4]
-
Evaporation: In long-term experiments, evaporation can concentrate media components, including your compound, pushing it past its solubility limit.[1]
Solutions:
-
Perform a Solubility Test: Determine the maximum kinetic solubility in your specific cell culture medium over your experiment's duration (see Protocol 2). This will help you identify a stable working concentration.[4]
-
Use Co-solvents or Excipients: For more demanding applications, consider using formulation strategies involving co-solvents or non-toxic surfactants to enhance and maintain solubility.[5][6]
-
Ensure Proper Humidification: Check that your incubator has adequate humidity to minimize evaporation. Using plates with low-evaporation lids can also help.[1]
-
Issue 3: I am trying to prepare a high-concentration stock solution in DMSO, but the solid is not dissolving.
-
Question: I'm trying to make a 50 mM stock of this compound in DMSO, but not all of the solid material will go into solution.
-
Answer: While thalidomide (B1683933) itself is soluble in DMSO at approximately 12 mg/mL (~46 mM), the long N-alkyl chain of this derivative may alter its solubility profile.[7]
Solutions:
-
Gentle Warming: Warm the solution gently in a water bath (e.g., 30-40°C) while vortexing. Do not overheat, as this can degrade the compound.
-
Sonication: Place the vial in a bath sonicator for short bursts to help break up solid aggregates and facilitate dissolution.
-
Try an Alternative Solvent: If DMSO is not effective, you could try other strong organic solvents like Dimethylformamide (DMF).[7][8] However, always consider the compatibility of the solvent with your downstream application.
-
Prepare a Lower Concentration Stock: If the compound is not soluble at 50 mM, prepare a lower, fully-dissolved stock solution (e.g., 10 mM or 20 mM).
-
II. Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility is due to its chemical structure. Thalidomide itself is a poorly water-soluble molecule.[9][10] The addition of the "-N-C3-O-C4-O-C3-" linker, which consists of a 10-atom alkyl ether chain, significantly increases the molecule's lipophilicity (hydrophobicity). While alkylation can sometimes improve solubility by disrupting crystal lattice energy, long alkyl chains generally decrease aqueous solubility exponentially.[2][3] Although the ether oxygens and the terminal hydroxyl group add some polarity, the overall character of the molecule is dominated by the large, non-polar carbon backbone.
Q2: Which organic solvents are recommended for preparing a stock solution?
A2: For poorly soluble, non-polar compounds, strong aprotic polar solvents are typically the first choice.[11][12] The recommended starting solvent is Dimethyl Sulfoxide (DMSO) . If solubility is limited in DMSO, Dimethylformamide (DMF) is a common alternative.[7][8]
| Solvent | Abbreviation | Properties | Typical Stock Conc. | Notes |
| Dimethyl Sulfoxide | DMSO | Strong aprotic polar solvent | 10-50 mM | Standard for cell-based assays; use at <0.5% final conc.[13] |
| Dimethylformamide | DMF | Strong aprotic polar solvent | 10-50 mM | Good alternative to DMSO; may have higher toxicity.[14] |
| Ethanol | EtOH | Polar protic solvent | Lower (e.g., 1-10 mM) | Can be used, but solubility is often lower than in DMSO/DMF. |
Q3: What are the main strategies to improve the solubility of my compound for in vitro assays?
A3: Several strategies can be employed, ranging from simple to more complex formulation approaches.[15][16][17]
-
Co-solvency: This is the most common method for research purposes. It involves using a water-miscible organic solvent (like DMSO) to first dissolve the compound before diluting it into an aqueous buffer.[18][19] The organic solvent acts as a "co-solvent," increasing the overall solubilizing capacity of the final solution.[20]
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[5] However, this compound does not have readily ionizable groups, so this method is less likely to be effective.
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[21] This is common in formulations for in vivo studies.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part from water.[5][17]
Q4: What should I consider when preparing a formulation for in vivo animal studies?
A4: For in vivo studies, both solubility and tolerability/safety of the formulation are critical.[21]
-
Vehicle Selection: The chosen vehicle must be non-toxic and well-tolerated by the animal species at the required dose volume.
-
Common In Vivo Formulations:
-
Co-solvent systems: Mixtures of solvents like PEG300, Propylene Glycol, and Ethanol are often used.[21]
-
Aqueous Suspensions: The compound can be milled to a small particle size (micronization) and suspended in an aqueous vehicle containing a suspending agent (e.g., HPMC) and a wetting agent (e.g., Tween® 80).[21][22]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the compound in oils (e.g., corn oil, sesame oil) or using self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[22][23][24]
-
| Formulation Component | Class | Function | Example |
| PEG 300 / PEG 400 | Co-solvent | Increases solvent capacity of the vehicle.[21] | Polyethylene Glycol 300/400 |
| Tween® 80 | Surfactant | Enhances wetting and forms micelles.[21] | Polysorbate 80 |
| HPMC | Polymer | Suspending agent, precipitation inhibitor.[21] | Hydroxypropyl Methylcellulose |
| Corn Oil | Lipid/Oil | Vehicle for lipophilic compounds.[21] | Corn Oil, USP |
| Solutol® HS 15 | Surfactant | Solubilizer for parenteral/oral formulations.[21] | Macrogol 15 Hydroxystearate |
III. Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh the required amount of this compound solid in a sterile, appropriate-sized glass vial.
-
Add the required volume of 100% DMSO to achieve the desired concentration (e.g., for 10 mM).[25]
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C in a water bath while continuing to vortex intermittently.[4]
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Kinetic Aqueous Solubility Determination for In Vitro Assays
This protocol provides a quick way to estimate the maximum soluble concentration in your specific experimental buffer or medium.[26][27][28][29]
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).[27]
-
In a 96-well plate or microcentrifuge tubes, prepare 2-fold serial dilutions of your DMSO stock in DMSO.
-
In a separate 96-well plate, add your chosen aqueous buffer or cell culture medium to each well (e.g., 198 µL). Pre-warm the plate to 37°C.[4]
-
Add a small, fixed volume of each DMSO dilution to the corresponding wells of the aqueous plate (e.g., 2 µL), resulting in a 1:100 dilution and a final DMSO concentration of 1%. This will create a range of final compound concentrations.
-
Mix the plate well and incubate at 37°C.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) immediately and at several time points (e.g., 1, 4, and 24 hours).[4]
-
The highest concentration that remains clear and free of precipitate at your desired time point is your maximum kinetic solubility under those conditions.
Protocol 3: Formulation for In Vitro Cell-Based Assays
This protocol details the recommended method for diluting the DMSO stock into cell culture medium to minimize precipitation.[1]
-
Thaw an aliquot of your high-concentration DMSO stock solution and warm it to room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[4]
-
Perform an intermediate dilution step. Add a small volume of your DMSO stock to a tube containing pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), first create a 1 mM intermediate by adding 2 µL of the 10 mM stock to 18 µL of DMSO. Then, add 2 µL of this 1 mM intermediate stock to 198 µL of pre-warmed media.
-
When adding the stock to the medium, pipette it directly into the liquid while gently vortexing or swirling the tube to ensure rapid and even dispersion.[1]
-
Visually inspect the final solution to ensure it is clear.
-
Add the final diluted solution to your cells immediately. Do not store dilute aqueous solutions, as the compound may precipitate over time.[7]
IV. Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Overview of key solubilization strategies.
Caption: Workflow for preparing a final working solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Thalidomide | 50-35-1 [amp.chemicalbook.com]
- 10. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 12. calpaclab.com [calpaclab.com]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. bepls.com [bepls.com]
- 20. Cosolvent - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 25. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 27. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 28. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. enamine.net [enamine.net]
Technical Support Center: Troubleshooting Low PROTAC Yield with Thalidomide-N-C3-O-C4-O-C3-OH
Welcome to the technical support center for troubleshooting issues related to the synthesis of PROTACs utilizing the Thalidomide-N-C3-O-C4-O-C3-OH linker. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during the synthesis, purification, and characterization of these molecules, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly lower than expected yields for our final PROTAC product using the this compound linker. What are the most common causes?
A1: Low yields in PROTAC synthesis are a frequent challenge. The primary causes can be categorized into several areas:
-
Inefficient Coupling Reactions: The amide or other bond-forming reactions to connect the linker to your target protein ligand or the E3 ligase ligand may be incomplete. This can be due to suboptimal coupling reagents, reaction conditions (temperature, time), or steric hindrance from either the linker or the ligand.
-
Starting Material Impurity or Degradation: The purity of your this compound linker, as well as your target protein ligand, is critical. Impurities can interfere with the reaction, and degradation of starting materials, particularly thalidomide (B1683933) and its derivatives under certain conditions, can reduce the amount of active reactants.[1]
-
Side Reactions: The functional groups on your linker or ligands may be participating in unintended side reactions. Protecting sensitive functional groups that are not involved in the desired coupling reaction may be necessary.
-
Purification Losses: PROTACs, often being large and sometimes "greasy" molecules, can be challenging to purify. Significant amounts of the product can be lost during chromatographic purification or precipitation/crystallization steps due to poor solubility or irreversible adsorption to the stationary phase.
-
Instability of the Final PROTAC: The final PROTAC molecule itself might be unstable under the reaction, work-up, or purification conditions, leading to degradation and loss of product.
Q2: How does the structure of the this compound linker influence the synthesis and yield?
A2: The linker is a critical component that influences not only the biological activity but also the physicochemical properties of the PROTAC, which in turn affect the synthesis and yield.[2] The this compound linker has an alkyl ether chain, which offers a degree of flexibility.[3][4] Key considerations include:
-
Solubility: While the ether groups can improve hydrophilicity compared to a pure alkyl chain, the overall molecule can still have poor solubility in certain reaction solvents, leading to heterogeneous reaction mixtures and lower yields.[2]
-
Flexibility vs. Rigidity: Flexible linkers like this one can sometimes adopt conformations that are non-productive for the desired reaction, potentially slowing it down.[5]
-
Chemical Stability: Ether linkages are generally stable, but extreme pH conditions should be avoided during synthesis and work-up to prevent any potential cleavage.
Q3: Are there specific analytical techniques recommended for monitoring the progress of the PROTAC synthesis and identifying potential issues?
A3: Yes, close monitoring of the reaction is crucial. The following techniques are highly recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for monitoring the reaction. It allows you to track the consumption of starting materials and the formation of the desired product, as well as identify any major side products by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to monitor the reaction progress by observing the appearance of the product peak and the disappearance of reactant peaks. It is also essential for assessing the purity of the final product.
-
Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of the reaction progress. It can help in determining the approximate reaction completion time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the final PROTAC and any isolated intermediates.[6]
Troubleshooting Guides
Issue 1: Low Yield in the Final Coupling Step
This section provides a systematic approach to troubleshooting low yields when coupling the this compound linker (or a derivative) with your protein of interest (POI) ligand.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low PROTAC yield.
Quantitative Data Summary: Reaction Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Yield Range (%) |
| Coupling Reagent | HATU | HBTU | COMU | 30-70 |
| Base | DIPEA | Et3N | NMM | |
| Solvent | DMF | DMSO | CH2Cl2 | |
| Temperature (°C) | 0 to RT | RT | 50 | |
| Reaction Time (h) | 12-24 | 4-8 | 2-4 |
Note: Optimal conditions are highly dependent on the specific substrates.
Issue 2: Poor Solubility of Reactants or Product
Poor solubility can lead to inefficient reactions and difficult purification.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your starting materials and the final PROTAC in a range of solvents commonly used for synthesis (e.g., DMF, DMSO, NMP, DCM, THF).
-
Use of Co-solvents: If a single solvent is not effective, try using a mixture of solvents. For example, a small amount of DMSO in DMF can sometimes improve solubility.[7]
-
Temperature Adjustment: Gently warming the reaction mixture can sometimes improve solubility. However, be cautious of potential degradation of reactants or products at elevated temperatures.
-
Formulation for Purification: During purification, poor solubility can be addressed by using stronger elution systems in chromatography or by dissolving the crude product in a minimal amount of a strong solvent (like DMSO) before loading it onto the column.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol describes a representative synthesis of a PROTAC by coupling a carboxylic acid-functionalized POI ligand with an amine-terminated thalidomide linker.
Workflow Diagram
Caption: General workflow for PROTAC synthesis via amide coupling.
Detailed Steps:
-
Dissolution: In a clean, dry flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and the amine-terminated thalidomide linker (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by LC-MS every 1-2 hours until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC or flash column chromatography.[6]
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
Protocol 2: Purity Assessment by Analytical HPLC
Methodology
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the PROTAC has strong absorbance (e.g., 220 nm, 254 nm).
-
Injection Volume: 5-10 µL.
Data Interpretation: The purity of the sample is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area. A purity of >95% is generally desired for biological assays.
Signaling Pathway and Mechanism
Caption: Mechanism of action for a thalidomide-based PROTAC.
This technical guide provides a starting point for troubleshooting low yields in the synthesis of PROTACs using the this compound linker. A systematic and logical approach to problem-solving, coupled with careful reaction monitoring and analysis, will significantly increase the likelihood of a successful synthesis.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with thalidomide-based PROTACs, with a focus on challenges related to linker length optimization.
Issue 1: No or weak degradation of the target protein is observed.
-
Possible Cause 1: Suboptimal Linker Length.
-
Explanation: The linker length is critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase Cereblon (CRBN).[1][2] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and CRBN.[1][2] Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1]
-
Solution: Synthesize and test a broader range of PROTACs with varying linker lengths. Even small changes in linker length can significantly impact degradation efficacy. It is recommended to test a series of linkers, for example, with different numbers of polyethylene (B3416737) glycol (PEG) or alkyl units.[3][4]
-
-
Possible Cause 2: Poor Cell Permeability.
-
Explanation: PROTACs are often large molecules with physicochemical properties that can hinder their ability to cross the cell membrane and reach their intracellular target.[5][6] The linker's composition and length contribute significantly to these properties.[7]
-
Solution:
-
Assess the cellular permeability of your PROTACs using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.[5][8]
-
Modify the linker to improve physicochemical properties. For instance, incorporating PEG units can sometimes enhance solubility.[9][10]
-
Confirm intracellular target engagement using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[6]
-
-
-
Possible Cause 3: Inefficient Ternary Complex Formation.
-
Explanation: Even with good binary binding of the PROTAC to the target protein and CRBN separately, the formation of the ternary complex might be inefficient.[11]
-
Solution: Directly evaluate the formation and stability of the ternary complex using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI).[4][9] These techniques can provide insights into the cooperativity of the system.[4]
-
-
Possible Cause 4: Low E3 Ligase Expression.
Issue 2: A significant "hook effect" is observed, limiting the therapeutic window.
-
Explanation: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[6][13]
-
Solution:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[6]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target protein and the E3 ligase.[4]
-
Utilize Biophysical Assays: Use techniques like SPR or ITC to measure ternary complex formation at different PROTAC concentrations. This can help you understand the relationship between complex formation and the observed degradation profile.[6]
-
Issue 3: Off-target effects are observed.
-
Explanation: The thalidomide (B1683933) moiety can act as a "molecular glue," inducing the degradation of "neosubstrate" proteins such as IKZF1 and IKZF3.[9][14] This can lead to off-target effects and potential toxicity. The linker can also influence the geometry of the ternary complex, which may affect the degradation of off-target proteins.[14]
-
Solution:
-
Assess Neosubstrate Degradation: Routinely check for the degradation of known thalidomide neosubstrates in your experiments via Western blotting.[9]
-
Modify the Thalidomide Scaffold: Introduce bulky substituents at the C5 position of the phthalimide (B116566) ring to sterically hinder the binding of neosubstrates.[14]
-
Systematic Linker Modification: Explore different linker lengths and attachment points on the thalidomide ligand to alter the geometry of the ternary complex in a way that disfavors off-target degradation.[14]
-
Consider a Different E3 Ligase: If off-target effects persist, redesign your PROTAC to utilize a different E3 ligase, such as VHL, which has a different off-target profile.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a thalidomide-based PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein of interest (POI) to the thalidomide moiety that recruits the CRBN E3 ubiquitin ligase.[1] Its primary role is to bring the POI and CRBN into close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex.[3][7]
Q2: How does linker length generally impact PROTAC efficacy?
A2: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] Generally:
-
Too Short: A linker that is too short can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[1]
-
Too Long: An excessively long and flexible linker may result in an unstable ternary complex, leading to inefficient ubiquitination.[1] Finding the "sweet spot" for linker length is a critical optimization step and often requires empirical testing of a series of PROTACs with varying linker lengths.[1]
Q3: What are common linker compositions, and how do they affect PROTAC properties?
A3: The most common linker types are polyethylene glycol (PEG) and alkyl chains. The composition of the linker influences several key properties of the PROTAC:
-
Solubility: PEG linkers are generally more hydrophilic than alkyl chains and can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[9][15]
-
Cell Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, affect its ability to cross the cell membrane.[5][8]
-
Flexibility and Rigidity: The flexibility or rigidity of the linker can impact the conformational dynamics of the ternary complex. More rigid linkers can enhance conformational stability.[3][7]
Q4: What experimental techniques can be used to confirm that my PROTAC is working as intended?
A4: A multi-pronged approach is recommended:
-
Target Degradation: The most direct evidence of PROTAC activity is the reduction of the target protein levels, which is typically assessed by Western blotting .[10][12]
-
Ternary Complex Formation: To confirm that your PROTAC is mediating the interaction between the target protein and CRBN, you can use biophysical techniques like Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , or cellular assays like NanoBRET .[4][10][16]
-
Ubiquitination: To demonstrate that the degradation is occurring via the ubiquitin-proteasome system, you can perform an ubiquitination assay . This typically involves immunoprecipitating the target protein and then probing with an anti-ubiquitin antibody.[12]
-
Proteasome Dependence: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the process is proteasome-dependent.[9]
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG | 12 | >1000 | <10 |
| PROTAC 2 | PEG | 16 | 50 | 90 |
| PROTAC 3 | PEG | 20 | 500 | 60 |
Note: Data is representative and illustrates the trend that an optimal linker length is crucial for maximal efficacy. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[1]
Table 2: Influence of Linker Length on p38α Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 13 | 250 | 75 |
| PROTAC B | PEG | 15-17 | 25 | >90 |
| PROTAC C | PEG | 19 | 150 | 80 |
Note: This table highlights that for p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1]
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol provides a general procedure for assessing target protein degradation by Western blotting.[10][12]
-
Cell Seeding and Treatment:
-
Seed cells expressing the target protein in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[12]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines a general method for assessing the formation and stability of the PROTAC-induced ternary complex using SPR.[4]
-
Immobilization:
-
Immobilize either the E3 ligase (CRBN) or the target protein onto the surface of an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.
-
Separately, determine the binary binding affinity of the PROTAC for the other protein partner in solution.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
An increase in the response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetics (on- and off-rates) and affinity of the ternary complex formation. This can provide insights into the cooperativity of the system.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for optimizing PROTAC linker length.
Caption: Impact of linker length on PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Thalidomide-Based Protein Degraders
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to thalidomide-based protein degraders. This resource provides answers to frequently asked questions and detailed guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based degrader is not showing any degradation of my target protein in a new cell line. What are the initial troubleshooting steps?
A1: When a degrader is inactive in a previously untested cell line, a systematic approach is necessary to pinpoint the issue. Here are the initial steps:
-
Confirm Compound Integrity: Ensure the degrader is correctly synthesized, stored, and solubilized. It's crucial to test its activity in a positive control cell line known to be sensitive to confirm the compound's viability.
-
Assess Target Engagement: Verify that the degrader can bind to the target protein within your cell model. Techniques such as the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context.
-
Check Cereblon (CRBN) Expression: Thalidomide-based degraders rely on the E3 ligase Cereblon (CRBN) to function. Confirm that your cell line expresses sufficient levels of CRBN protein. This can be assessed at the protein level via Western Blot or at the mRNA level using qPCR.[1]
-
Evaluate Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex consisting of the target protein, the degrader, and CRBN. Co-immunoprecipitation (Co-IP) experiments can be performed to assess the formation of this complex.[1]
Q2: My cells were initially sensitive to the degrader but have developed resistance over time. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to thalidomide-based degraders can arise through several mechanisms, primarily involving genetic alterations or changes in protein expression. The most common mechanisms include:
-
Mutations in Cereblon (CRBN): Mutations in CRBN can prevent the degrader from binding or disrupt the interaction with the DDB1-CUL4A-Rbx1 E3 ligase complex, thereby inactivating the degradation machinery.[1][2] The frequency of CRBN mutations increases with prolonged exposure to immunomodulatory drugs (IMiDs).[2][3]
-
Mutations in the Target Protein (Neo-substrate): Mutations in the target protein can prevent the degrader from binding, thus inhibiting the formation of the essential ternary complex.[4][5]
-
Downregulation of CRBN Expression: A decrease in the cellular concentration of CRBN limits the availability of the E3 ligase, leading to reduced degradation efficiency.[1][6]
-
Upregulation of Drug Efflux Pumps: Increased expression and activity of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1/ABCB1), can actively pump the degrader out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[7][8][9]
-
Activation of Compensatory Signaling Pathways: Cells can adapt by upregulating parallel signaling pathways that bypass the function of the targeted protein, rendering its degradation ineffective.[1]
Troubleshooting Guides
Problem 1: No or Weak Target Degradation Observed
This guide provides a systematic workflow to diagnose why a thalidomide-based degrader is not active.
Troubleshooting Workflow
Problem 2: Difficulty Detecting the Ternary Complex by Co-Immunoprecipitation (Co-IP)
Troubleshooting Tips:
-
Optimize Lysis Buffer: The stringency of the lysis buffer is critical. A buffer that is too harsh can disrupt the relatively weak interactions within the ternary complex. Start with a gentle, non-denaturing lysis buffer and consider titrating the detergent concentration.
-
Include Proteasome Inhibitor: To stabilize the ternary complex and prevent the degradation of the target protein, pre-treat the cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before cell lysis.[1]
-
Antibody Selection: Use a high-affinity antibody validated for IP for either the target protein or CRBN. Polyclonal antibodies often perform better in IP than monoclonal antibodies as they can recognize multiple epitopes.
-
Cross-linking: For transient or low-affinity interactions, consider in vivo cross-linking to stabilize the protein complexes before lysis.
-
Washing Steps: Be gentle during the wash steps. Use shorter and less vigorous washes to avoid disrupting the complex. Ensure the wash buffer is not too stringent.
Data Presentation
Table 1: Frequency of CRBN Aberrations in Multiple Myeloma Patients
This table summarizes the increasing frequency of genetic alterations in CRBN with continued exposure to immunomodulatory drugs (IMiDs).
| Patient Cohort | CRBN Point Mutations | CRBN Copy Loss |
| Newly Diagnosed (n=198) | 0.5% (1/198) | 1.5% (3/198) |
| Lenalidomide-Refractory (n=203) | 2.2% (5/203) | 7.9% (16/203) |
| Pomalidomide-Refractory (n=54) | 9% (5/54) | 24% (13/54) |
| Data adapted from Ludwig et al., Blood (2021).[3] |
Table 2: Impact of Specific CRBN Mutations on Degrader Activity
This table highlights the differential effects of specific CRBN mutations on the activity of immunomodulatory drugs (IMiDs) and novel Cereblon E3 Ligase Modulators (CELMoDs).
| CRBN Mutation | Effect on IMiD (Lenalidomide/Pomalidomide) Activity | Effect on CELMoD (Iberdomide/Mezigdomide) Activity |
| p.W386A | Complete Inactivation | Complete Inactivation |
| p.H397Y | Complete Inactivation | Complete Inactivation |
| p.C326G | Abrogated Activity | Retained Partial Response |
| p.P352S | Abrogated Activity | Retained Partial Response |
| p.C366Y | Abrogated Activity | Retained Partial Response |
| p.F381S | Abrogated Activity | Retained Partial Response |
| p.D50H, p.A143V, p.L190F, p.R283K, p.A347V, p.W415G | No Deleterious Effect | No Deleterious Effect |
| Data adapted from Chrisochoidou et al., Blood (2023).[2] |
Table 3: MDR1 Expression and Resistance to PROTACs in Cancer Cell Lines
This table shows the correlation between MDR1 protein levels and resistance to the BET degrader dBET6 and the CDK9 degrader Thal-SNS-032.
| Cell Line | MDR1 Protein Level | dBET6 Resistance | Thal-SNS-032 Resistance |
| A1847 (Ovarian) - Parental | Low | Sensitive | Sensitive |
| A1847 - dBET6-Resistant | High (~3.5-fold increase) | Resistant | Cross-Resistant |
| A1847 - Thal-SNS-032-Resistant | High (~2.5-fold increase) | Cross-Resistant | Resistant |
| SUM159 (Breast) - Parental | Low | Sensitive | Not Tested |
| SUM159 - MZ1-Resistant | High (~5.5-fold increase) | Resistant | Not Tested |
| Data adapted from Kurimchak et al., Sci Signal (2022).[10] |
Experimental Protocols
Protocol 1: Western Blot for CRBN and Target Protein Expression
Objective: To determine the expression levels of CRBN and the target protein in cell lysates.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies for CRBN, target protein, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize protein expression to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To determine if the degrader induces the formation of a ternary complex between the target protein and CRBN.
Materials:
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Protein A/G magnetic beads
-
Primary antibody against the target protein or CRBN
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Treat cells with the degrader and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours.
-
Lyse cells in a non-denaturing lysis buffer on ice.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to pull down the antibody-protein complexes for 1-2 hours at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot for the presence of the target protein and CRBN.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of the degrader to the target protein in intact cells.
Materials:
-
Cell culture medium
-
Vehicle (e.g., DMSO)
-
Degrader compound
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
Method for protein quantification (e.g., Western Blot, ELISA)
Procedure:
-
Culture cells to ~80-90% confluency.
-
Harvest and resuspend cells at a desired concentration.
-
Treat one aliquot of cells with the degrader and another with vehicle for 1-2 hours at 37°C.
-
Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a cooling step.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature point.
-
Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve for the degrader-treated sample compared to the vehicle control indicates target engagement.
Signaling Pathways and Mechanisms
Signaling Pathway of Thalidomide-Based Degrader Action
Mechanisms of Acquired Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ranchobiosciences.com [ranchobiosciences.com]
- 6. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 7. proteinguru.com [proteinguru.com]
- 8. Target engagement assay [bio-protocol.org]
- 9. annualreviews.org [annualreviews.org]
- 10. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Thalidomide-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide (B1683933) derivatives, specifically focusing on potential stability issues of molecules like "Thalidomide-N-C3-O-C4-O-C3-OH" in solution.
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based compound is rapidly degrading in my aqueous buffer (e.g., PBS, pH 7.4). What is the likely cause?
A1: The primary cause of degradation for thalidomide and its derivatives in neutral to alkaline aqueous solutions is the spontaneous, non-enzymatic hydrolysis of the thalidomide core.[1][2][3][4] The four amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings are susceptible to cleavage, with the rate of hydrolysis being highly dependent on pH.[3][5] At physiological pH (7.4) and 37°C, the half-life of thalidomide can be as short as 2.4 hours.[3]
Q2: What are the expected degradation products of my thalidomide-based compound?
A2: Hydrolysis of the thalidomide core can theoretically lead to over a dozen products. However, the initial and major degradation products typically result from the opening of either the phthalimide or the glutarimide ring. Key primary hydrolysis products identified in human plasma include α-(o-carboxybenzamido) glutarimide, 2-phthalimidoglutaramic acid, and 4-phthalimidoglutaramic acid.[3][6][7] Further hydrolysis can occur, leading to more extensive breakdown of the molecule.
Q3: Is the "N-C3-O-C4-O-C3-OH" linker chain on my molecule stable?
A3: The described linker, composed of alkyl chains and ether functionalities, is generally considered chemically stable under typical aqueous buffer conditions.[8] Ether and alkyl groups do not readily undergo hydrolysis.[8][9] However, the stability of the entire molecule can be influenced by the linker's attachment point to the thalidomide core.[10][11] While chemically robust, such linkers can be susceptible to metabolic degradation (e.g., oxidation) in biological systems like plasma or liver microsomes, which is a separate consideration from chemical stability in a simple buffer.[10]
Q4: How can I improve the stability of my compound in solution for in vitro experiments?
A4: To minimize hydrolytic degradation, consider the following strategies:
-
pH Adjustment: Since hydrolysis is significantly slower at acidic pH, preparing your stock solutions and, if the experiment allows, your working solutions in a buffer with a pH below 6.0 can dramatically increase stability.[3][12] For example, adding citrate (B86180) buffer to maintain a pH of 1.5 has been used to prevent hydrolysis during sample analysis.[12]
-
Solvent Choice: Prepare concentrated stock solutions in aprotic, anhydrous solvents like DMSO or DMF and store them at -20°C or -80°C. Minimize the time the compound spends in aqueous buffers before use.
-
Temperature Control: Perform experiments at the lowest practical temperature, as hydrolysis rates are temperature-dependent.[2]
-
Fresh Preparations: Always prepare fresh working solutions from your frozen stock immediately before an experiment. Avoid storing diluted aqueous solutions of the compound.
Q5: I am seeing inconsistent results in my cell-based assays. Could this be a compound stability issue?
A5: Yes, absolutely. If your compound degrades significantly over the course of the experiment (e.g., 24, 48, or 72 hours), the effective concentration of the active compound will decrease over time, leading to inconsistent and difficult-to-interpret results. It is crucial to determine the stability of your compound in your specific cell culture media under incubation conditions (e.g., 37°C, 5% CO₂).
Troubleshooting Guide: Investigating Compound Instability
If you suspect your thalidomide-based compound is unstable, follow this systematic approach to diagnose the issue.
Step 1: Initial Stability Assessment in Aqueous Buffer
-
Objective: To confirm if the compound is degrading in your experimental buffer.
-
Procedure:
-
Prepare a solution of your compound in your primary experimental buffer (e.g., PBS pH 7.4) at a typical working concentration.
-
Take an aliquot immediately (T=0) and freeze it.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Take aliquots at several time points (e.g., 2, 4, 8, 24 hours) and freeze them immediately.
-
Analyze all samples by HPLC or LC-MS.
-
-
Expected Outcome: A decrease in the peak area of the parent compound over time and the appearance of new peaks corresponding to degradation products confirms instability.
Step 2: Characterize the Degradation Profile
-
Objective: To understand the factors driving degradation.
-
Procedure: Perform a forced degradation study. This involves exposing the compound to a range of stress conditions to rapidly identify potential liabilities.[13][14][15]
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
-
Analysis: Use a stability-indicating HPLC method to separate the parent compound from its degradants.[13]
-
Expected Outcome: Thalidomide-based compounds are expected to show significant degradation under basic and, to a lesser extent, acidic conditions.[13] This confirms that pH-dependent hydrolysis is the main issue.
Step 3: Implement Mitigation Strategies
-
Based on the findings from Steps 1 and 2, implement the strategies outlined in FAQ #4 to minimize degradation during your experiments.
Data Presentation: Stability of Thalidomide Core
The following table summarizes publicly available data on the stability of the parent thalidomide molecule, which serves as a proxy for understanding the stability of the core structure in your derivative.
| pH | Temperature (°C) | Half-Life (t½) | Reference |
| 7.4 | 37 | ~2.4 hours | [3] |
| 6.4 | 32 | 25 - 35 hours | [16] |
| > 6.0 | Not Specified | Rapid Hydrolysis | [5] |
| 8.5 | Not Specified | < 1 minute | [5] |
Experimental Protocols
Protocol: pH-Dependent Chemical Stability Assay
This protocol outlines a typical experiment to determine the half-life of a thalidomide-based compound at different pH values.
1. Materials and Reagents:
-
Test Compound (e.g., this compound)
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 5.0
-
Borate Buffer, pH 9.0
-
Acetonitrile (B52724) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (HPLC Grade)
-
Incubator or water bath set to 37°C
-
HPLC or LC-MS system with a C18 column
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in anhydrous DMSO.
-
Working Solution Preparation:
-
Dilute the DMSO stock solution into each of the three buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., < 0.5%) to minimize its effect on stability.
-
-
Timepoint Sampling (T=0): Immediately after preparing the working solutions, take a 50 µL aliquot from each buffer, mix it with 50 µL of acetonitrile to stop the degradation, and store at -20°C or below. This is the T=0 sample.
-
Incubation: Place the vials containing the remaining working solutions into a 37°C incubator.
-
Subsequent Timepoint Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), remove a 50 µL aliquot from each buffer, quench with 50 µL of acetonitrile, and store at -20°C.
-
Sample Analysis:
-
Once all timepoints are collected, analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
Mobile Phase Example: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the parent compound at each time point (Tx) to the peak area at T=0. Percentage Remaining = (Peak Area at Tx / Peak Area at T=0) * 100.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. The fate of the hydrolysis products of thalidomide in the pregnant rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fate of the hydrolysis products of thalidomide in the pregnant rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of thalidomide in plasma and blood by high-performance liquid chromatography: avoiding hydrolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijirmf.com [ijirmf.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. ijrpp.com [ijrpp.com]
- 16. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Hook Effect in PROTAC Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering the "hook effect" in Proteolysis Targeting Chimera (PROTAC) assays, with a specific focus on PROTACs utilizing thalidomide-based ligands for Cereblon (CRBN) E3 ligase recruitment. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you understand, identify, and mitigate this common experimental challenge.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC assays?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a paradoxical decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a standard sigmoidal curve.[3]
Q2: What is the underlying cause of the hook effect with thalidomide-based PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[3][4] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the CRBN E3 ligase.[3] At excessive concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming inhibitory "Target-PROTAC" or "CRBN-PROTAC" binary complexes.[3] These binary complexes are unable to bring the target and the E3 ligase together, thus preventing the necessary ubiquitination and subsequent degradation of the target protein.[3]
Q3: Why is it critical to recognize and address the hook effect?
A3: Failing to account for the hook effect can lead to significant misinterpretation of experimental data.[3] A potent PROTAC might be incorrectly dismissed as inactive if tested only at high concentrations that fall within the hook effect region.[2] This can also lead to the inaccurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are crucial for structure-activity relationship (SAR) studies.[3][5]
Q4: At what concentration range does the hook effect typically appear for thalidomide-based PROTACs?
A4: The concentration at which the hook effect manifests is highly dependent on the specific PROTAC, the target protein, and the cell line used. However, it is commonly observed at concentrations above 1-10 µM.[4][6] To properly characterize the degradation profile, it is essential to perform a wide dose-response experiment, often spanning from the picomolar to the high micromolar range.[3][6]
Q5: How can I distinguish the hook effect from cytotoxicity?
A5: To differentiate the hook effect from cell death, a cell viability assay (e.g., CellTiter-Glo®) should be performed in parallel with your degradation experiment.[4][6] If a decrease in target protein levels at high PROTAC concentrations is not accompanied by a significant drop in cell viability, the observation is likely due to the hook effect.[4][6] Furthermore, biophysical assays that directly measure ternary complex formation, such as TR-FRET or AlphaLISA, can provide direct evidence of reduced ternary complex formation at high PROTAC concentrations.[4][6]
Troubleshooting Guides
Issue 1: My dose-response curve for a thalidomide-based PROTAC displays a bell shape.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations (e.g., 0.1 nM to 100 µM) to fully define the bell-shaped curve.[3][6]
-
Determine Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.[3]
-
Assess Ternary Complex Formation: Employ a biophysical assay like TR-FRET or AlphaLISA to directly measure ternary complex formation across the same concentration range. A corresponding bell-shaped curve in this assay will confirm that the hook effect is due to the disruption of the ternary complex at high concentrations.[5][7]
-
Issue 2: My thalidomide-based PROTAC shows weak or no degradation at any tested concentration.
-
Likely Cause: This could be due to several factors, including testing at concentrations that are entirely within the hook effect region, poor cell permeability, or issues with the experimental system.
-
Troubleshooting Steps:
-
Broaden the Concentration Range: Test a very wide range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.[3]
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein and CRBN using Western blotting.[8]
-
Assess Cell Permeability: If possible, perform a cellular thermal shift assay (CETSA) or use a NanoBRET™ assay to confirm that the PROTAC is entering the cells and engaging with its target.[9]
-
Confirm Proteasome-Mediated Degradation: To verify that the observed degradation is due to the proteasome, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels will confirm a proteasome-dependent mechanism.
-
Issue 3: A pronounced hook effect is observed, creating a narrow therapeutic window.
-
Likely Cause: The PROTAC may have suboptimal linker length or composition, or imbalanced binding affinities for the target and CRBN, leading to a less stable ternary complex.
-
Troubleshooting Steps:
-
Optimize the Linker: The length and composition of the linker are critical for the stability of the ternary complex.[10][11] Synthesize and test analogs with different linker lengths and compositions to identify a more optimal geometry that enhances ternary complex stability and potentially mitigates the hook effect.[6][11]
-
Enhance Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other, can stabilize the ternary complex and reduce the hook effect.[7] This can sometimes be achieved through linker optimization.
-
Assess Binary Binding Affinities: Measure the binding affinity of your PROTAC to the target protein and CRBN independently. A significant imbalance in these affinities might favor the formation of one binary complex over the other, exacerbating the hook effect.
-
Data Presentation
Table 1: Representative Dose-Response Data for a Thalidomide-Based PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) | Observation |
| 0 | 100 | No Degradation |
| 1 | 85 | Minimal Degradation |
| 10 | 40 | Significant Degradation |
| 100 | 15 | Dmax (Maximum Degradation) |
| 1000 | 45 | Onset of Hook Effect |
| 10000 | 80 | Pronounced Hook Effect |
This table illustrates a typical hook effect, where maximal degradation is observed at an optimal concentration (100 nM), and efficacy decreases at higher concentrations.
Table 2: Impact of Linker Length on the Efficacy of ERα-Targeting PROTACs
| PROTAC Compound | Linker Length (atoms) | Cell Line | IC50 (µM) (Cell Viability) | ERα Degradation |
| 11 | 9 | MCF7 | > 50 | Moderate |
| 12 | 12 | MCF7 | ~25 | Good |
| PROTAC with Optimal Linker | 16 | MCF7 | - | Excellent |
Data adapted from studies on ERα-targeting PROTACs, highlighting that linker length is a critical parameter for optimizing degradation efficacy. An optimal linker length of 16 atoms was identified in this specific case.[11][12]
Table 3: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | ~1 | >95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | MOLM-13 | ~5 | >90 |
This table showcases the high potency of a CRBN-based PROTAC, ARV-825, in degrading BRD4.[13]
Experimental Protocols
Protocol 1: Dose-Response Analysis of a Thalidomide-Based PROTAC by Western Blot
Objective: To determine the DC50 and Dmax of a PROTAC and to identify the presence of a hook effect.
Methodology:
-
Cell Seeding: Plate the desired cells in 12-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.[8]
-
Compound Preparation: Prepare serial dilutions of the thalidomide-based PROTAC in complete cell culture medium. A recommended concentration range to capture the full dose-response curve, including the hook effect, is 0.1 nM to 10 µM.[5][14]
-
Treatment: Treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined time, typically between 4 and 24 hours.[8]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[8]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[8]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax.[8]
Protocol 2: Ternary Complex Formation Assay using TR-FRET
Objective: To directly measure the formation of the ternary complex (Target-PROTAC-CRBN) and observe the hook effect biophysically.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the thalidomide-based PROTAC in assay buffer.
-
Use tagged recombinant proteins: for example, His-tagged CRBN/DDB1 and GST-tagged target protein.
-
Use corresponding terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) as the donor fluorophore and a fluorescently labeled anti-tag antibody (e.g., fluorescently labeled anti-His) as the acceptor.
-
-
Assay Assembly: In a 384-well plate, add the tagged target protein, the tagged CRBN complex, and the PROTAC dilutions.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.
-
Antibody Addition: Add the Tb-conjugated donor antibody and the acceptor-conjugated antibody to the wells.
-
Second Incubation: Incubate the plate in the dark at room temperature for another specified period (e.g., 60 minutes).
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor and measure emission from both the donor and the acceptor after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is characteristic of ternary complex formation and the hook effect.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The signaling pathway of thalidomide-based PROTAC-mediated protein degradation.
Caption: The mechanism underlying the PROTAC hook effect.
Caption: A typical experimental workflow for PROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. refeyn.com [refeyn.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Thalidomide-N-C3-O-C4-O-C3-OH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of purification methods for Thalidomide-N-C3-O-C4-O-C3-OH conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound conjugates?
A1: The most common methods for purifying thalidomide-linker conjugates, such as this compound, are silica (B1680970) gel column chromatography and preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Recrystallization can also be employed, particularly for the thalidomide (B1683933) starting material or intermediates.
Q2: What are the typical impurities encountered during the synthesis and purification of these conjugates?
A2: Common impurities include unreacted starting materials (e.g., 4-hydroxythalidomide, linker precursors), byproducts from the coupling reaction (e.g., triphenylphosphine (B44618) oxide if a Mitsunobu reaction is used), and degradation products.[1][3] Hydrolysis of the glutarimide (B196013) or phthalimide (B116566) rings of the thalidomide moiety can also occur.[3]
Q3: How can I monitor the progress of the purification process?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to monitor the progress of column chromatography and to analyze fractions.[1][2] For HPLC, a UV detector is typically used for real-time monitoring of the eluting compounds.
Q4: What are the recommended storage conditions for the purified this compound conjugate?
A4: Purified thalidomide-linker conjugates should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[4] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity.- Overloading the column. | - Optimize the solvent system by trying different solvent ratios or adding a third solvent to modulate polarity.- Employ a gradient elution instead of an isocratic one.- Reduce the amount of crude product loaded onto the column. |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar (elutes too quickly) or not polar enough (elutes too slowly). | - Adjust the polarity of the eluent. For normal phase silica gel, decrease polarity to slow down elution and increase polarity to speed it up. |
| Streaking or Tailing of Bands on the Column | - The compound may be acidic or basic.- The compound has low solubility in the eluent.- The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds).- Choose a solvent system where the compound is more soluble.- Decrease the amount of sample loaded. |
| Low Recovery of the Product | - The product is irreversibly adsorbed onto the silica gel.- The product is unstable on silica. | - Use a less active stationary phase like neutral alumina.- Add a modifier to the eluent to reduce strong interactions.- Work quickly and at a lower temperature if stability is an issue. |
Preparative Reversed-Phase HPLC (RP-HPLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.- Reduce the injection volume or the concentration of the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Poor Resolution Between Product and Impurities | - Inadequate mobile phase gradient.- Wrong column chemistry.- Flow rate is too high. | - Optimize the gradient profile (e.g., make the gradient shallower).- Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).- Reduce the flow rate to increase the number of theoretical plates. |
| High Backpressure | - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase.- Precipitation of the sample in the mobile phase. | - Filter all samples and mobile phases before use.- Back-flush the column according to the manufacturer's instructions.- Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. |
| Ghost Peaks | - Carryover from a previous injection.- Contaminants in the mobile phase or from the system. | - Run a blank gradient after each sample injection.- Use high-purity solvents for the mobile phase.- Clean the injector and sample loop. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). A typical gradient could be from 0% to 50% ethyl acetate in hexane, followed by a switch to a methanol (B129727) in dichloromethane (B109758) gradient if the compound is highly polar.[1][5]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified conjugate.
-
Protocol 2: Purification by Preparative RP-HPLC
-
System Preparation:
-
Use a preparative RP-HPLC system with a suitable column (e.g., C18, 10 µm particle size).
-
Prepare the mobile phases using HPLC-grade solvents. A common mobile phase system is water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid or TFA to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the partially purified or crude conjugate in a suitable solvent, such as DMSO or the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of the organic solvent (e.g., from 5% B to 95% B over 30 minutes).
-
-
Fraction Collection and Product Recovery:
-
Collect fractions corresponding to the product peak based on the UV chromatogram.
-
Confirm the identity and purity of the collected fractions by LC-MS.
-
Combine the pure fractions and remove the organic solvent by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final product as a solid.[6]
-
Visualizations
Caption: Workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for common RP-HPLC purification issues.
References
Validation & Comparative
The Linker's Pivotal Role: A Comparative Guide to Efficacy in Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. While the warhead and E3 ligase ligand are key components, the linker connecting them is far from a passive spacer. Its composition, length, and attachment point profoundly influence the efficacy, selectivity, and physicochemical properties of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This guide provides a comprehensive comparison of different linker strategies for thalidomide-based PROTACs, supported by experimental data and detailed methodologies to inform the design of next-generation protein degraders. The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is the cornerstone of successful protein degradation, and the linker is the key orchestrator of this interaction.[1][2]
Quantitative Comparison of Linker Properties
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3][4] The following tables summarize key quantitative data from various studies, comparing the performance of PROTACs with different linker types and lengths. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, target proteins, and cell lines. However, the collective data provides valuable insights into general trends.[3]
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| PEG | BRD4 | H661 | < 500 (0 PEG units) | > 90 | Short, direct linkages can be highly effective.[3] |
| BRD4 | H661 | > 5000 (1-2 PEG units) | ~50-60 | Intermediate PEG linker lengths can hinder optimal ternary complex formation, a phenomenon sometimes referred to as the "Goldilocks effect".[3][5][6] | |
| BRD4 | Various | Variable | Variable | Potency can be recovered with longer PEG chains, but is highly dependent on the specific PROTAC architecture.[3][6] | |
| BTK | - | Potent Degradation | - | Longer PEG linkers (≥ 4 units) demonstrated more potent degradation compared to shorter counterparts for this target.[6] | |
| Alkyl | CRBN | HEK293T | Concentration-dependent decrease | - | Alkyl linkers were effective in inducing CRBN degradation.[5] |
| FBXO22 | - | Moderate Degradation | ~50 | Linkers longer than C5 conferred moderate degradation activity, with a C8 linker being more effective.[7] | |
| BTK | - | Low nanomolar | - | Alkyl linkers can yield potent degraders.[1] | |
| Alkyl/Ether | TBK1 | Not Specified | No activity with linkers <12 atoms | - | A minimum linker length was observed to be critical for activity.[8] |
Table 1: Impact of Linker Composition and Length on PROTAC Efficacy. This table highlights that both polyethylene (B3416737) glycol (PEG) and alkyl linkers can produce potent degraders. The optimal linker length is highly target-dependent and often requires empirical optimization.[1] Flexible linkers like PEG can improve solubility and facilitate ternary complex formation, while alkyl chains offer tunable flexibility.[1][9]
| Ligand | Linker Type | Target Protein | DC50 | Dmax | Key Observations |
| Thalidomide (B1683933) | PEG | BRD4 | - | - | A common choice for CRBN recruitment.[4] |
| Lenalidomide (B1683929) | Various | BRD4 | Potentially lower than thalidomide-based | Potentially higher than thalidomide-based | Lenalidomide-based PROTACs may offer advantages in degradation potency and possess more favorable physicochemical properties, including improved metabolic and chemical stability.[4] |
| Pomalidomide | Alkyl | BRD4 | Not Reported | >75% at 1µM | Pomalidomide generally exhibits a stronger binding affinity for CRBN, potentially leading to more efficient ternary complex formation.[10] |
Table 2: Comparison of Thalidomide Analogs as E3 Ligase Ligands. The choice of the CRBN-recruiting ligand itself can significantly impact PROTAC performance. Pomalidomide and lenalidomide are often preferred due to their higher binding affinity to CRBN and improved stability profiles.[4][10]
The Architecture of Degradation: Visualizing Key Processes
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of thalidomide-based degraders.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[8]
Methodology:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the target protein levels.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation.[11]
Methodology (AlphaLISA):
-
Principle: This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase, respectively. Upon formation of the ternary complex, the beads are brought into close proximity, resulting in a luminescent signal.[11]
-
Protocol Outline:
-
Prepare a reaction mixture containing the purified target protein, the CRBN E3 ligase complex, and the PROTAC at various concentrations in an assay buffer.
-
Add the antibody-coated donor and acceptor beads to the mixture.
-
Incubate the plate in the dark to allow for complex formation and bead association.
-
Read the plate on an AlphaScreen-capable plate reader.
-
An increase in the luminescent signal compared to the no-PROTAC control indicates the formation of the ternary complex.
-
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTACs on the treated cells.
Methodology (MTS Assay):
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
Assay: Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The linker is a critical determinant of a thalidomide-based PROTAC's success. Its composition (PEG vs. alkyl), length, and the choice of the thalidomide analog as the E3 ligase anchor all play a synergistic role in dictating the potency and efficacy of the resulting degrader. While general principles are emerging, the optimal linker design is often target- and system-dependent, underscoring the necessity of empirical screening and iterative optimization. The data and protocols presented in this guide provide a framework for the rational design and evaluation of novel thalidomide-based PROTACs, paving the way for the development of more effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Analytical Landscape: A Comparative Guide to LC-MS/MS Quantification of Thalidomide and its PROTAC Analogue
For Immediate Release
A deep dive into the analytical methodologies for quantifying thalidomide (B1683933) and its derivatives reveals a landscape dominated by the precision and sensitivity of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide provides a comparative analysis of established LC-MS/MS methods for thalidomide and presents a prospective methodology for its complex analogue, Thalidomide-N-C3-O-C4-O-C3-OH, a component increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This resource is tailored for researchers, scientists, and drug development professionals seeking to navigate the nuances of bioanalytical method development for these critical compounds.
Thalidomide Quantification: A Review of Established LC-MS/MS Methods
The quantification of thalidomide in biological matrices is well-documented, with several robust LC-MS/MS methods published in peer-reviewed literature. These methods, while sharing the same core technology, exhibit variations in sample preparation, chromatographic conditions, and mass spectrometric parameters. A summary of key quantitative data from representative methods is presented in Table 1.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Human Serum, Cells, Culture Media |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | LLE | LLE |
| LC Column | TC-C18 | BETASIL C18 | Prodigy C18 |
| Mobile Phase | Methanol/Ammonium Acetate/Formic Acid | Methanol/Water with Formic Acid | Water/Acetonitrile (B52724) with Formic Acid |
| Ionization Mode | ESI+ | APCI | ESI+ |
| Internal Standard | Temozolomide | Umbelliferone | Umbelliferone |
| Linearity Range | 2-1500 ng/mL | 10-2000 ng/mL | 0.05-20 µg/mL (Serum) |
| LLOQ | 2 ng/mL | 10 ng/mL | 3 ng/mL (Serum) |
| Precision (RSD%) | 4.3-13.5% | <15% | 1.8-1.9% |
| Accuracy (RE%) | 2.0-3.5% | <15% | 100-101% |
Table 1: Comparison of Quantitative Parameters for Published Thalidomide LC-MS/MS Methods
Experimental Protocols: A Closer Look
The success of any LC-MS/MS method hinges on a meticulously executed experimental protocol. Below are detailed methodologies for two of the compared methods.
Method 1: Determination of Thalidomide in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 20 µL of the internal standard solution (Temozolomide, 100 ng/mL).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of a mixture of ether and dichloromethane (B109758) (3:2, v/v) and vortex for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series
-
Column: TC-C18, 5 µm, 4.6 x 50 mm
-
Mobile Phase: Methanol : 10 mM Ammonium Acetate : Formic Acid (60:40:0.04, v/v/v)
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 20 µL
-
MS System: API 4000 Triple Quadrupole
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Thalidomide: m/z 259.1 → 84.0; Temozolomide: m/z 195.9 → 138.9
-
Method 2: Simultaneous Determination of Thalidomide and its Metabolites
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard (Umbelliferone).
-
Extract with 1 mL of ethyl acetate.
-
Centrifuge and transfer the organic layer.
-
Evaporate the solvent and reconstitute the residue.
-
-
LC-MS/MS Conditions:
-
LC System: Not specified
-
Column: BETASIL C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Methanol : Water with 0.1% Formic Acid (70:30, v/v)
-
Flow Rate: 0.5 mL/min
-
MS System: API Triple Quadrupole
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI)
-
MRM Transitions: Thalidomide: m/z 259.1 → 186.1; 5-hydroxy thalidomide: m/z 273.2 → 161.3; 5'-hydroxy thalidomide: m/z 273.2 → 146.1; Umbelliferone: m/z 163.1 → 107.1
-
A Proposed LC-MS/MS Method for this compound
This compound is a derivative of thalidomide featuring a linker, commonly used in the synthesis of PROTACs. Due to its larger size and altered physicochemical properties compared to thalidomide, a dedicated LC-MS/MS method is required for its accurate quantification. As no specific published method for this exact molecule exists, the following is a proposed, optimized method based on established principles for PROTAC bioanalysis.
Physicochemical Properties and Methodological Adaptations: The addition of the hydrophilic ether-containing linker is expected to increase the polarity of the molecule compared to thalidomide. This necessitates adjustments to the chromatographic conditions, likely requiring a shallower gradient to ensure adequate retention and separation. The increased molecular weight will also result in a different precursor ion (m/z) for mass spectrometric detection.
Proposed Experimental Protocol
-
Sample Preparation (Protein Precipitation): This is a common and effective method for PROTAC extraction from plasma.[1]
-
To 50 µL of plasma, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar PROTAC).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in an appropriate volume of the initial mobile phase.
-
-
Proposed LC-MS/MS Conditions:
-
LC System: UPLC system for improved resolution and speed.
-
Column: A C18 column with a smaller particle size (e.g., ≤ 1.8 µm) for enhanced efficiency.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A starting condition with a higher percentage of aqueous phase (e.g., 95% A) and a gradual increase in the organic phase to elute the more polar analyte.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
MS System: High-sensitivity triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Predicted MRM Transitions: The precursor ion will be the [M+H]+ of this compound. Product ions would likely include fragments of the thalidomide core (e.g., m/z 147, 130) and potentially fragments of the linker. These would need to be determined experimentally by infusing the purified compound.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for the LC-MS/MS quantification of small molecules in plasma.
Caption: Logical relationship illustrating the adaptation of an LC-MS/MS method for a thalidomide derivative.
Conclusion
While robust and sensitive LC-MS/MS methods for the quantification of thalidomide are well-established, the emergence of more complex derivatives such as those used in PROTACs requires careful method development and adaptation. By understanding the fundamental principles of sample preparation, chromatography, and mass spectrometry, and by considering the altered physicochemical properties of the new analyte, researchers can successfully develop and validate reliable quantitative assays. The proposed method for this compound serves as a foundational template for the bioanalysis of this and similar next-generation therapeutic molecules.
References
Comparative analysis of thalidomide and lenalidomide-based PROTACs
A Comparative Guide to Thalidomide (B1683933) and Lenalidomide-Based PROTACs
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the target protein for degradation. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide and its analog, lenalidomide (B1683929).[1][3]
This guide provides a comparative analysis of thalidomide and lenalidomide as CRBN-recruiting moieties in PROTAC design. We will objectively compare their performance, supported by experimental data, and provide detailed methodologies for key evaluation experiments.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
Both thalidomide and lenalidomide-based PROTACs operate by inducing the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and the CRBN E3 ligase.[1][3] CRBN is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), which also includes Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1/ROC1).[3][][5]
By bringing the POI into close proximity with the CRL4-CRBN complex, the PROTAC facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the POI's surface.[3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, thereby eliminating it from the cell.[1][6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[7]
Comparative Performance Analysis
The choice between a thalidomide or lenalidomide scaffold can significantly influence a PROTAC's efficacy, stability, and selectivity.[1]
Degradation Potency (DC₅₀ and Dₘₐₓ)
A PROTAC's efficacy is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[8] While both scaffolds can produce highly potent degraders, emerging data suggests that lenalidomide-based PROTACs may offer advantages in degradation potency. For instance, in the context of degrading BRD4, a lenalidomide-based PROTAC achieved a DC₅₀ in the picomolar range, whereas a thalidomide-based equivalent had a DC₅₀ in the low nanomolar range.[1]
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
|---|---|---|---|---|---|---|
| PROTAC 3 | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | >90 | [1] |
| PROTAC 4 | Lenalidomide | BRD4 | Not Specified | pM range | >90 | [1] |
| ARV-825 | Pomalidomide* | BRD4 | Jurkat | ~1 | >95 |[9] |
Note: Pomalidomide is another analog of thalidomide, often grouped with lenalidomide in terms of potency.
Physicochemical Properties and Stability
Lenalidomide-based PROTACs may possess more favorable physicochemical properties. The structure of lenalidomide, which lacks one of the phthalimide (B116566) carbonyl groups present in thalidomide, can lead to improved metabolic and chemical stability.[1] This enhanced stability is a critical factor for the overall in vivo performance and durability of a PROTAC.
Neosubstrate Profile and Selectivity
A crucial point of differentiation is the inherent biological activity of the E3 ligase ligand itself. Thalidomide and its analogs are known "molecular glues" that induce the degradation of endogenous "neosubstrates."[3][] Key neosubstrates include transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which are central to their anti-myeloma effects, and casein kinase 1 alpha (CK1α), relevant in myelodysplastic syndromes.[10][11] However, they also induce degradation of SALL4, a transcription factor linked to the teratogenic effects of thalidomide.[5][12]
Lenalidomide is generally more potent than thalidomide at degrading IKZF1 and IKZF3.[10][13] This differential neosubstrate activity can be a double-edged sword. While it may contribute to desired therapeutic outcomes, it can also cause off-target effects unrelated to the degradation of the intended POI. Recent studies have shown that modifications to the lenalidomide scaffold, for example at the 6-position, can fine-tune neosubstrate selectivity, potentially separating the desired anti-cancer effects from the degradation of proteins involved in teratogenicity.[14][15] Therefore, rigorous selectivity profiling is essential for any CRBN-based PROTAC.
Signaling Pathway Visualization
The diagram below illustrates the architecture of the CRL4-CRBN E3 ligase complex and how a PROTAC brings the target protein into the complex for ubiquitination.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate evaluation and comparison of PROTACs.
Western Blot for DC₅₀ and Dₘₐₓ Determination
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1][9]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, Jurkat) at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[9]
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[7]
Global Proteomics for Selectivity Profiling
This protocol uses mass spectrometry to assess PROTAC selectivity across the entire proteome, identifying potential off-target degradation, including neosubstrates.[9]
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration near its DC₅₀ for the target protein, alongside a vehicle control.
-
Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse cells in a urea-based buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) with protease/phosphatase inhibitors to ensure complete protein denaturation and solubilization.
-
Protein Digestion: Reduce the disulfide bonds with DTT and alkylate with iodoacetamide. Dilute the urea concentration and digest the proteins into peptides using an enzyme like Trypsin overnight.
-
Peptide Labeling (Optional but Recommended): For quantitative comparison, peptides from different samples (e.g., vehicle vs. PROTAC-treated) can be labeled with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify and quantify thousands of proteins. Compare the relative abundance of each protein between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
Conclusion
Both thalidomide and lenalidomide are highly effective scaffolds for designing potent CRBN-recruiting PROTACs. Lenalidomide-based PROTACs may offer advantages in terms of degradation potency and improved physicochemical stability.[1] However, the choice between them is nuanced and depends heavily on the specific target protein, the desired pharmacokinetic properties, and the intended therapeutic application. A critical consideration is the distinct neosubstrate profile of each ligand, which necessitates thorough selectivity screening to avoid unintended off-target effects and to potentially leverage desired immunomodulatory activities. Ultimately, careful optimization of the E3 ligase ligand, the POI binder, and the connecting linker is required to develop a safe and effective protein degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 12. Thalidomide: Unlocking a dark past | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Thalidomide Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the cross-reactivity of novel thalidomide (B1683933) analogues, with a specific focus on the conceptual analysis of Thalidomide-N-C3-O-C4-O-C3-OH. Due to the limited availability of public data on this specific derivative, this document leverages established findings on thalidomide and its clinically significant analogues—lenalidomide and pomalidomide (B1683931)—to offer a predictive comparison and detailed experimental methodologies for assessment.
The therapeutic and adverse effects of thalidomide and its analogues are primarily mediated through their binding to the Cereblon (CRBN) protein, a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This interaction alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent degradation of specific "neosubstrate" proteins.[1] Therefore, assessing the binding affinity of any new thalidomide derivative to CRBN is a critical step in determining its potential biological activity and cross-reactivity profile.
While direct binding data for this compound is not publicly available, it is identified as a conjugate of an E3 ligase and a linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] This intended use strongly implies that the molecule is designed to interact with an E3 ligase, with CRBN being the most probable target given its thalidomide core structure. The core glutarimide (B196013) moiety of thalidomide is essential for its interaction with a hydrophobic tri-tryptophan pocket within the CRBN E3 ubiquitin ligase.[3]
Comparative Binding Affinity of Thalidomide and Its Analogues to Cereblon
The binding affinities of thalidomide, lenalidomide, and pomalidomide to CRBN have been established through various biochemical and biophysical assays. These values serve as a benchmark for evaluating novel derivatives like this compound.
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Key Notes |
| Thalidomide | ~250 nM (Kd) | Not Specified | Racemic mixture. |
| (S)-thalidomide | IC50: 11.0 nM | TR-FRET | The (S)-enantiomer is the more active binder to CRBN, exhibiting approximately 10-fold stronger binding than the (R)-enantiomer.[3][4] |
| (R)-thalidomide | IC50: 200.4 nM | TR-FRET | |
| Lenalidomide | ~178 nM (Kd) | Not Specified | Binds more strongly to CRBN than thalidomide.[3] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | Exhibits stronger binding to CRBN compared to thalidomide.[3] |
| CC-885 | IC50: 0.43 nM | TR-FRET | A high-affinity CRBN ligand.[4] |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity and binding affinity of this compound, a series of in vitro assays can be employed. Below are detailed protocols for standard techniques used in the characterization of thalidomide analogues.
Competitive Elution Assay
This semi-quantitative method is used to determine if a test compound competes with thalidomide for binding to CRBN.
-
Principle: A thalidomide analogue is immobilized on affinity beads. A cell lysate containing CRBN is passed over these beads, allowing CRBN to bind. The test compound is then used to elute the bound CRBN. Successful elution indicates competition for the same binding site.[1]
-
Methodology:
-
Immobilization: Couple a thalidomide derivative to affinity beads.
-
Binding: Incubate the beads with a cell lysate expressing CRBN.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Incubate the beads with a buffer containing the test compound (e.g., this compound) at various concentrations.
-
Analysis: Analyze the eluate for the presence of CRBN using SDS-PAGE and immunoblotting.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides quantitative data on binding affinity and kinetics.
-
Principle: CRBN is immobilized on a sensor chip. A solution containing the test compound is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time.[3]
-
Methodology:
-
Immobilization: Immobilize recombinant human CRBN on a sensor chip.
-
Binding: Flow solutions of this compound at various concentrations over the chip surface to measure association.
-
Dissociation: Flow a buffer solution without the compound over the chip to measure dissociation.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a high-throughput, solution-based competitive binding assay.
-
Principle: The assay measures the competition between the test compound and a fluorescently labeled thalidomide tracer for binding to a tagged CRBN protein. Binding of the tracer to the tagged CRBN brings a donor and acceptor fluorophore into proximity, generating a FRET signal. The test compound displaces the tracer, leading to a decrease in the FRET signal.[3]
-
Methodology:
-
Reagent Preparation: Prepare solutions of tagged recombinant human CRBN (e.g., His-tagged or GST-tagged), a fluorescently labeled thalidomide tracer, and serial dilutions of this compound.
-
Assay Procedure: In a suitable microplate, combine the tagged CRBN, the fluorescent tracer, and the serially diluted test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the concentration of the test compound to determine the IC50 value.
-
Visualizing Molecular Interactions and Experimental Workflows
To further elucidate the mechanisms and processes involved in cross-reactivity studies, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Interaction of a thalidomide analogue with the CRL4-CRBN complex, leading to neosubstrate recruitment and degradation.
Caption: A generalized workflow for a competitive binding assay to determine the IC50 of a test compound.
References
A Comparative Guide to Thalidomide-Based PROTACs: Evaluating DC50 and Dmax with a Focus on Ether and Polyethylene Glycol (PEG) Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of thalidomide-based Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the influence of linker composition on their degradation efficacy. While this guide was initiated to detail the performance of PROTACs based on a thalidomide-N-C3-O-C4-O-C3-OH linker, specific DC50 and Dmax data for PROTACs utilizing this precise linker, such as the Aster-A protein degrader HY-D2336, are not publicly available within the scope of our search. However, by examining thalidomide-based PROTACs with structurally similar ether and polyethylene (B3416737) glycol (PEG) linkers, we can provide valuable insights into the structure-activity relationships that govern PROTAC performance.
The efficacy of a PROTAC is primarily defined by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation that can be achieved. Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy. This guide will delve into these metrics for a series of well-characterized PROTACs, providing a framework for the rational design of novel protein degraders.
Quantitative Comparison of Thalidomide-Based PROTACs
The following table summarizes the DC50 and Dmax values for a selection of thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4. This comparison highlights the impact of varying linker lengths and compositions on degradation potency and efficacy.
| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Thalidomide | PEG/Alkyl (12-29 atoms) | TBK1 | Various | Submicromolar | >90 |
| PROTAC 2 | Thalidomide | PEG (0 units) | BRD4 | H661 | < 500 | > 90 |
| PROTAC 3 | Thalidomide | PEG (1 unit) | BRD4 | H661 | > 5000 | ~50 |
| PROTAC 4 | Thalidomide | PEG (2 units) | BRD4 | H661 | > 5000 | ~60 |
| dBET1 | Thalidomide | Alkyl/Ether | BRD4 | Various | Variable | Variable |
| ARV-825 | Thalidomide | Alkyl/Ether | BRD2/3/4 | Various | Variable | Variable |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Experimental Protocols
A detailed understanding of the methodologies used to determine DC50 and Dmax is crucial for interpreting and reproducing experimental data. Below are generalized protocols for the key experiments cited in this guide.
Protocol 1: Determination of DC50 and Dmax via Western Blot
This protocol outlines the standard method for quantifying target protein degradation in response to PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
- Treat the cells with the various concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
- Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Collect the supernatant containing the soluble protein.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by size on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein signal to the loading control signal for each sample.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizing the Process: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A typical experimental workflow for determining DC50 and Dmax.
A Head-to-Head Comparison of VHL and CRBN-based PROTACs for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical design element of any PROTAC is the choice of E3 ubiquitin ligase it recruits. Among the more than 600 E3 ligases in the human proteome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have been the most widely utilized for PROTAC development.[][2][3] This guide provides a head-to-head comparison of VHL and CRBN-based PROTACs, focusing on a specific and well-documented target, Bromodomain-containing protein 4 (BRD4), to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two.[4][5] For the degradation of BRD4, a well-established epigenetic reader, PROTACs often utilize the small molecule inhibitor JQ1 as the POI-binding ligand.[4] The key difference between the VHL and CRBN-based BRD4 PROTACs lies in the E3 ligase ligand. VHL-based PROTACs, such as MZ1, incorporate a ligand that binds to the VHL E3 ligase.[4] In contrast, CRBN-based PROTACs, like dBET1, use a thalidomide-like moiety to engage the CRBN E3 ligase.[4]
Upon simultaneous binding to BRD4 and their respective E3 ligases, these PROTACs induce the formation of a ternary complex (POI-PROTAC-E3 ligase).[4][6] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4, marking it for degradation by the 26S proteasome.[5][6] The PROTAC is then released and can engage another target protein molecule, acting catalytically.
Performance Comparison: VHL vs. CRBN for BRD4 Degradation
The choice between a VHL or CRBN-based degrader can be influenced by several factors including their potency, selectivity, and the specific cellular context.[][4] Below is a summary of key performance data for the VHL-based PROTAC MZ1 and the CRBN-based PROTAC dBET1, both of which target BRD4.
| Parameter | MZ1 (VHL-based) | dBET1 (CRBN-based) | Significance |
| Binding Affinity (BRD4 BD2, Kd) | ~28 nM | ~90 nM | Reflects the affinity of the JQ1 warhead.[4] |
| Ternary Complex Cooperativity (α) | >1 (Positive) | ~1 (Non-cooperative) | Positive cooperativity can enhance ternary complex stability.[4] |
| Degradation Potency (DC50) | Sub-nanomolar to low nanomolar | Low nanomolar | DC50 is the concentration for 50% degradation. |
| Maximal Degradation (Dmax) | >90% | >90% | Both can achieve profound degradation. |
| Degradation Rate | Faster | Slower | VHL-based PROTACs may induce more rapid degradation.[7] |
| Selectivity | High | High | Both are highly selective for the BET family of proteins. |
| Cellular Localization of E3 Ligase | Cytoplasmic and Nuclear | Primarily Nuclear | This can influence degradation of targets in different cellular compartments.[] |
Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.
Experimental Protocols
Reproducible and reliable data are paramount in the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in the comparison of VHL and CRBN-based PROTACs.
Western Blot Analysis for Protein Degradation
This is a fundamental technique to quantify the degradation of the target protein.[5][8]
Objective: To determine the DC50 and Dmax of a PROTAC by measuring the levels of the target protein after treatment.
Workflow:
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.[8] Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).[8][9] Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[8]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer.[8] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane to prevent non-specific binding.[5] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10] After washing, incubate with an appropriate HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[9][10] Calculate the percentage of protein remaining relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.[5][9]
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce ubiquitination of the target protein.[11]
Objective: To confirm the mechanism of action by detecting the formation of polyubiquitinated target protein in the presence of the PROTAC.
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following purified components: E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (VHL or CRBN), ubiquitin, ATP, and the purified protein of interest.[11]
-
PROTAC Addition: Add the PROTAC at the desired concentration or the vehicle control (DMSO) to the reaction mixture.[11]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer.[11] Analyze the reaction products by Western blot using an antibody against the protein of interest.[11] A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands or a smear above the unmodified protein band, indicating the addition of multiple ubiquitin molecules.[11]
Cell Viability Assay (e.g., MTT Assay)
This assay measures the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[6]
Objective: To determine the effect of PROTAC-induced protein degradation on cell viability and calculate the IC50 value.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).[6][9]
-
MTT Incubation: Add MTT solution to each well and incubate to allow for its conversion to formazan (B1609692) by metabolically active cells.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a plate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Conclusion
Both VHL and CRBN have proven to be highly effective E3 ligases for recruitment by PROTACs to induce the degradation of target proteins like BRD4.[4][6] The choice between them is not always straightforward and can depend on a multitude of factors.[] VHL-based PROTACs may offer advantages in terms of faster degradation kinetics and the potential for positive cooperativity in ternary complex formation.[4][7] Conversely, CRBN-based PROTACs, leveraging well-established ligands like thalidomide (B1683933) derivatives, also demonstrate high potency.[4] The subcellular localization of the E3 ligase can also play a crucial role, with the predominantly nuclear localization of CRBN being potentially advantageous for nuclear targets.[] Ultimately, the optimal choice of E3 ligase for a given target protein will likely require empirical testing and consideration of the specific biological context and desired therapeutic properties.
References
- 2. benchchem.com [benchchem.com]
- 3. janusdrugdiscovery.com [janusdrugdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Thalidomide-N-C3-O-C4-O-C3-OH
For Immediate Implementation by Laboratory Personnel
The proper disposal of thalidomide (B1683933) derivatives, such as Thalidomide-N-C3-O-C4-O-C3-OH, is a critical component of laboratory safety and environmental responsibility. Due to the potent teratogenic nature of the parent compound, thalidomide, all derivatives must be handled as hazardous waste, demanding strict adherence to established protocols.[1] The absence of specific disposal data for this novel compound necessitates a cautious approach rooted in the well-documented hazards of thalidomide and its analogs.[2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound to mitigate risks to personnel and the environment.
I. Essential Safety and Handling Protocols
Prior to initiating any procedure involving this compound, a thorough review of the Safety Data Sheet (SDS) for thalidomide is imperative as a proxy for specific safety information.[2] A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure.
Table 1: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. The outer layer can be safely removed if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher). | Necessary if there is a risk of generating dust or aerosols. |
II. Step-by-Step Disposal Procedure
The recommended and primary method for the disposal of thalidomide and its derivatives is high-temperature incineration handled by a licensed professional waste disposal service.[2]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use dedicated, sealable, and clearly labeled hazardous waste containers compatible with the waste type (solid or liquid).[1][3]
-
Solid Waste: All disposable materials that have come into contact with this compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, must be collected in the designated solid hazardous waste container.[3]
-
Liquid Waste: All solutions containing the compound should be collected in a dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
"Empty" Containers: Triple-rinse containers that held the compound with a suitable solvent. Collect the rinsate as hazardous liquid waste.[1]
2. Labeling and Storage:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, teratogen).[1] Do not use abbreviations or chemical formulas on the primary label.[1]
-
Storage: Keep waste containers securely sealed when not in use.[1] Store them in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.[1][2]
3. Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste by contacting your institution's EHS office.[2]
-
Documentation: Maintain a detailed log of the waste generated, including the quantity and date, for regulatory compliance.[2][3]
III. Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate: Non-essential personnel should immediately leave the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate absorbent material to contain the spill.
-
Clean: While wearing full PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent. All materials used for cleanup must be disposed of as hazardous waste.[1][2]
IV. Experimental Protocol: Hypothetical Chemical Inactivation
While high-temperature incineration is the standard, a hypothetical chemical degradation protocol based on oxidation may be considered for small-scale laboratory use. This procedure should only be performed by highly trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office. [2]
Objective: To chemically degrade this compound into less hazardous compounds.
Methodology:
-
Work within a certified chemical fume hood.
-
Dissolve the waste material in a suitable solvent.
-
Slowly add an appropriate oxidizing agent to the solution while stirring.
-
Monitor the reaction for completion using a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, neutralize any remaining oxidizing agent.
-
Adjust the pH of the final solution to be within the acceptable range for aqueous waste disposal as per your institution's guidelines.
-
Dispose of the treated solution as aqueous chemical waste according to institutional protocols.[2]
Visualized Workflows
The following diagrams illustrate the procedural flow for the safe disposal and spill response for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
